molecular formula C15H17NO2S B095699 Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate CAS No. 15854-09-8

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B095699
CAS No.: 15854-09-8
M. Wt: 275.4 g/mol
InChI Key: ZPSZGZTWODVJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate (CAS 350990-31-7) is a thiophene-based heterocyclic compound of interest in medicinal and synthetic chemistry. It features an amino group at the 2-position and a 2,5-dimethylphenyl substituent at the 4-position, which may enhance lipophilicity and influence biological interactions . This compound serves as a versatile synthetic intermediate and essential building block for constructing more complex molecular architectures, particularly in the synthesis of fused heterocycles like thienopyrimidine derivatives, which are known to possess a range of biological activities . Thiophene derivatives, in general, have been extensively researched for their wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them a privileged scaffold in drug discovery . As a Gewald reaction product derivative, it provides a crucial anchor for medicinal chemists to produce combinatorial libraries in the search for lead molecules . This product is intended for research applications and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSZGZTWODVJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358005
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-09-8
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Diverse Biological Activities of Aminothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that offer both synthetic accessibility and a diverse range of biological activities. Among these, the 2-aminothiophene nucleus has emerged as a "privileged structure," a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide spectrum of pharmacological properties.[1][2] This five-membered sulfur-containing heterocycle, readily synthesized through multicomponent reactions like the Gewald reaction, serves as a versatile building block for the development of potent and selective therapeutic agents.[3][4][5] The inherent physicochemical properties of the thiophene ring, such as its aromaticity and ability to engage in various non-covalent interactions, contribute to its favorable pharmacophore and pharmacokinetic profiles.[1][6]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core biological activities of aminothiophene derivatives. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and provide detailed experimental protocols for their evaluation. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to harness the full potential of the aminothiophene scaffold in their drug discovery endeavors.

I. Synthetic Strategies: The Gewald Reaction as a Cornerstone

The facile and efficient synthesis of polysubstituted 2-aminothiophenes is a key factor in their widespread use in medicinal chemistry. The Gewald three-component reaction, first reported in the 1960s, remains the most prominent and versatile method for constructing this heterocyclic core.[3][7] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a basic catalyst.[1][7]

The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[3][7] Subsequent addition of sulfur, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product.[3][7] The versatility of the Gewald reaction lies in the wide variety of commercially available starting materials, allowing for the generation of diverse libraries of substituted aminothiophenes for biological screening.

A high-level overview of the Gewald reaction workflow.
Experimental Protocol: Gewald Synthesis of a 2-Amino-3-cyanothiophene Derivative

This protocol provides a representative example of the Gewald synthesis.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (catalyst)

  • Ethanol (solvent)

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in 25 mL of ethanol.

  • Add morpholine (2 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C) with constant stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash the crude product with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

Aminothiophene derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of key players in cancer cell proliferation, survival, and angiogenesis.[8][9]

A. Kinase Inhibition: A Dominant Mechanism

A primary mode of anticancer activity for many aminothiophene derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signal transduction pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[10]

1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

The EGFR and VEGFR signaling pathways are crucial for tumor growth, proliferation, and angiogenesis.[11][12] Small molecule inhibitors that target the ATP-binding site of these receptor tyrosine kinases are a cornerstone of modern cancer therapy.[13] Several aminothiophene-based compounds have been identified as potent inhibitors of EGFR and VEGFR.[14] By blocking the autophosphorylation of these receptors, they effectively halt the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell survival and proliferation.[11][13]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Aminothiophene Aminothiophene Derivative Aminothiophene->EGFR Inhibits Aminothiophene->VEGFR Inhibits EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR caption EGFR/VEGFR Inhibition by Aminothiophenes

Aminothiophenes inhibit EGFR/VEGFR signaling pathways.

2. Other Kinase Targets:

Beyond EGFR and VEGFR, aminothiophene derivatives have been shown to inhibit a range of other kinases implicated in cancer, such as Src family kinases and c-Jun N-terminal kinase (JNK).[15] This multi-targeted kinase inhibitory profile can contribute to a broader and more potent anticancer effect.

B. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[16] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Some aminothiophene derivatives have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[17]

Quantitative Data: Anticancer Activity of Aminothiophene Derivatives

The following table summarizes the in vitro anticancer activity of selected aminothiophene derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
SB-44 Prostate (PC-3)15.38 - 34.04Apoptosis induction[8][18]
SB-83 Cervical (HeLa)15.38 - 34.04Sub-G1 phase arrest[8][18]
SB-200 Prostate (PC-3)15.38 - 34.04Apoptosis induction[8][18]
Compound 1312 Gastric (SGC-7901)0.34Tubulin polymerization inhibition[17]
Thiophene Carboxamide 5 Hepatocellular (HepG-2)~2.3x more potent than SorafenibVEGFR-2 and β-tubulin inhibition[19]
Thiophene Carboxamide 21 Hepatocellular (HepG-2)~1.7x more potent than SorafenibVEGFR-2 and β-tubulin inhibition[19]
Compound 15b Ovarian (A2780)12 ± 0.17Not specified[14]
Compound IIc Breast (MCF-7)15.1 µg/mLNot specified[8]
Compound IIh Breast (MCF-7)11.2 µg/mLNot specified[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[20]

Materials:

  • Human lung adenocarcinoma cell line (A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Aminothiophene derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[20]

  • The following day, replace the medium with fresh medium containing various concentrations of the aminothiophene derivative (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for 24 to 48 hours.[20]

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[20]

  • After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[20]

  • Incubate the plate overnight at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

III. Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Aminothiophene derivatives have demonstrated promising activity against a broad spectrum of pathogens, including bacteria and fungi.[21][22][23]

A. Antibacterial Activity

Aminothiophene derivatives have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][23] The mechanisms of action are varied and can include the inhibition of essential enzymes, disruption of the cell membrane, and inhibition of efflux pumps, which are responsible for extruding antibiotics from the bacterial cell.[2]

B. Antifungal Activity

Several aminothiophene derivatives have also exhibited potent antifungal activity against clinically relevant fungi such as Candida albicans and Microsporum gypseum.[22] The proposed mechanisms include disruption of the fungal cell wall and interference with essential metabolic pathways.

Quantitative Data: Antimicrobial Activity of Aminothiophene Derivatives

The following table summarizes the in vitro antimicrobial activity of selected aminothiophene derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
Spiro-indoline-oxadiazole 17Clostridium difficile2 - 4[18]
Compound 2Microsporum gypseum2 - 128[22]
Thiophene-based heterocyclesMethicillin-resistant S. aureus>128[18]
Thiophene-based heterocyclesEscherichia coli8 - >128[18]
Thiophene derivative 132Bacillus subtilis0.81 mM/mL[23]
Thiophene derivative 132Staphylococcus aureus0.81 mM/mL[23]
Thiophene derivative 132Escherichia coli0.81 mM/mL[23]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Aminothiophene derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the aminothiophene derivative in MHB directly in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Aminothiophene derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[13]

A. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The COX and LOX enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.[11][13] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several aminothiophene derivatives have been identified as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[11][13] By selectively inhibiting COX-2 over COX-1, these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs. Some derivatives also exhibit dual COX/LOX inhibitory activity, which could provide a broader anti-inflammatory effect.

Anti_Inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Aminothiophene Aminothiophene Derivative Aminothiophene->COX2 Inhibits Aminothiophene->LOX Inhibits caption COX/LOX Inhibition by Aminothiophenes

Sources

Methodological & Application

Application Notes and Protocols for the Gewald Synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Gewald Reaction - A Cornerstone in Thiophene Synthesis

The Gewald reaction, a multicomponent reaction first reported by Karl Gewald in 1966, has established itself as a highly efficient and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[1] These thiophene scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This application note provides a detailed protocol and scientific insights for the synthesis of a specific, highly functionalized thiophene derivative, Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, via the Gewald reaction. The choice of this target molecule is predicated on its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems, which are often explored for their therapeutic properties.

The reaction proceeds via a one-pot condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1] The elegance of the Gewald synthesis lies in its atom economy and the ability to generate molecular complexity from simple, readily available starting materials. This guide is designed to provide researchers with a robust and reproducible protocol, underpinned by a thorough understanding of the reaction mechanism and practical considerations for success.

Mechanistic Insights: A Stepwise Look at Thiophene Formation

The mechanism of the Gewald reaction is a well-studied process that begins with a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization.[1] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2,5-dimethylacetophenone) and the active methylene compound (ethyl cyanoacetate). The basic catalyst, in this case, morpholine, deprotonates the α-carbon of ethyl cyanoacetate, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 2,5-dimethylacetophenone. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated nitrile intermediate.[1]

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is then activated by the base and adds to the β-carbon of the α,β-unsaturated nitrile in a Michael-type addition. This step forms a thiolate intermediate.

  • Cyclization and Tautomerization: The newly formed thiolate anion then undergoes an intramolecular cyclization by attacking the nitrile carbon. This is followed by a series of proton transfers and tautomerization to yield the final, stable 2-aminothiophene ring system. The driving force for this final step is the formation of the aromatic thiophene ring.

Reaction Workflow Diagram

Gewald_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Ketone 2,5-Dimethyl- acetophenone Mixing 1. Mixing & Dissolution in Ethanol Ketone->Mixing Nitrile Ethyl Cyanoacetate Nitrile->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Base Morpholine Base->Mixing Heating 2. Heating under Reflux (e.g., 70-80°C) Mixing->Heating Initiates Reaction Monitoring 3. TLC Monitoring Heating->Monitoring Reaction Progress Cooling 4. Cooling & Precipitation Monitoring->Cooling Upon Completion Filtration 5. Vacuum Filtration Cooling->Filtration Washing 6. Washing with cold Ethanol Filtration->Washing Drying 7. Drying Washing->Drying Recrystallization 8. Recrystallization (e.g., from Ethanol) Drying->Recrystallization Purification Product Ethyl 2-amino-4-(2,5-dimethylphenyl)- thiophene-3-carboxylate Recrystallization->Product

Caption: Workflow for the Gewald Synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiophenes and is optimized for the preparation of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
2,5-DimethylacetophenoneC₁₀H₁₂O148.202142-73-6e.g., Sigma-AldrichPurity ≥97%
Ethyl CyanoacetateC₅H₇NO₂113.11105-56-6e.g., Sigma-AldrichPurity ≥98%
Elemental SulfurS32.077704-34-9e.g., Sigma-AldrichFine powder
MorpholineC₄H₉NO87.12110-91-8e.g., Sigma-AldrichPurity ≥99%
EthanolC₂H₅OH46.0764-17-5e.g., Fisher ScientificAnhydrous, reagent grade
Ethyl AcetateC₄H₈O₂88.11141-78-6e.g., VWRFor TLC and recrystallization
HexaneC₆H₁₄86.18110-54-3e.g., VWRFor TLC and recrystallization
TLC Plates---e.g., MilliporeSigmaSilica gel 60 F₂₅₄
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Melting point apparatus

Safety Precautions
  • 2,5-Dimethylacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.

  • Ethanol: Highly flammable liquid and vapor.

  • Sulfur: Handle in a well-ventilated area to avoid inhalation of dust.

  • General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylacetophenone (10 mmol, 1.48 g).

    • Add ethyl cyanoacetate (10 mmol, 1.13 g) to the flask.

    • Add elemental sulfur (12 mmol, 0.38 g) to the mixture.

    • Add 20 mL of anhydrous ethanol as the solvent.

    • Finally, add morpholine (20 mmol, 1.74 g, 1.74 mL) dropwise to the stirring mixture.

  • Reaction:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the heating mantle and allow the mixture to cool to room temperature.

    • Further cool the reaction mixture in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

    • Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Purification:

    • The crude product can be further purified by recrystallization from ethanol.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally. For a similar compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the melting point is reported as 90-94 °C.[2]

  • Thin Layer Chromatography (TLC): Rf value to be determined using ethyl acetate/hexane (3:7 v/v). A single spot should be observed for the purified product.

  • Spectroscopic Analysis:

    • ¹H NMR (400 MHz, CDCl₃): Expected signals would include: a triplet and a quartet for the ethyl ester group, singlets for the two methyl groups on the phenyl ring, a singlet for the C5-proton of the thiophene ring (if present, though in this case it is substituted), a broad singlet for the amino (-NH₂) protons, and multiplets for the aromatic protons.

    • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include those for the carbonyl carbon of the ester, the carbons of the thiophene ring, the carbons of the dimethylphenyl group, the carbons of the ethyl group, and the two methyl carbons.

    • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the product (C₁₅H₁₇NO₂S, MW = 275.37). For a similar compound, ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, the [M+H]⁺ peak is predicted at m/z 276.10528.[3]

    • Infrared (IR) Spectroscopy (KBr): Characteristic absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), the C=O stretching of the ester (around 1680-1720 cm⁻¹), and C=C stretching of the aromatic rings.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete reaction: Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor closely with TLC.

    • Impure reagents: Use high-purity starting materials and anhydrous solvent.

    • Loss during work-up: Minimize the amount of solvent used for washing the product. Ensure complete precipitation before filtration.

  • Side Reactions:

    • Dimerization or polymerization: This can sometimes occur if the reaction is overheated or run for an extended period.

    • Hydrolysis of the ester: The presence of water can lead to the hydrolysis of the ethyl ester. Use anhydrous ethanol.

  • Purification Challenges:

    • If the product does not readily crystallize, try adding a seed crystal or scratching the inside of the flask with a glass rod.

    • If recrystallization is not effective, column chromatography on silica gel using an ethyl acetate/hexane gradient may be necessary.

Conclusion

The Gewald synthesis provides a direct and efficient route to this compound. This application note offers a comprehensive and practical guide for researchers, from the underlying mechanism to a detailed experimental protocol and characterization methods. By following these guidelines and considering the key practical points, scientists can reliably synthesize this valuable thiophene intermediate for further applications in drug discovery and materials science.

References

  • Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H.-K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. International Journal of Pharmaceutical Sciences and Research, 16(4), 2304-2312. [Link]

  • Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the One-Pot Synthesis of 4-Aryl-2-Aminothiophene-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the 2-Aminothiophene Scaffold in Modern Chemistry

The 2-aminothiophene moiety is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds and functional materials.[1][2] Its presence in pharmaceuticals confers a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities.[3][4][5] The thiophene ring acts as a bioisostere for the phenyl group, offering similar steric and electronic properties while often improving pharmacokinetic profiles.[1] Consequently, the development of efficient and versatile synthetic routes to substituted 2-aminothiophenes is of paramount importance to researchers in medicinal chemistry, drug discovery, and materials science.[2][6] Among the various synthetic strategies, the one-pot multicomponent Gewald reaction stands out for its operational simplicity, atom economy, and the ability to generate molecular diversity from readily available starting materials.[7][8]

This comprehensive guide provides a detailed exploration of the one-pot synthesis of 4-aryl-2-aminothiophene-3-carboxylates, a key subclass of these valuable heterocycles. We will delve into the mechanistic underpinnings of the Gewald reaction, offer a robust and optimized experimental protocol, and present data to guide researchers in adapting this methodology for their specific synthetic targets.

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction is a powerful one-pot, three-component reaction that convenes an α-methylene carbonyl compound (an aryl methyl ketone in this case), an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to yield a polysubstituted 2-aminothiophene.[7][9][10] The reaction proceeds through a cascade of well-defined steps, each critical for the formation of the final thiophene ring.

A comprehensive understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the synthesis of 4-aryl-2-aminothiophene-3-carboxylates is as follows:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aryl methyl ketone and ethyl cyanoacetate.[9][10] The base, typically a secondary amine like morpholine or piperidine, or an organocatalyst such as L-proline, deprotonates the active methylene group of the ethyl cyanoacetate, forming a nucleophilic enolate.[3] This enolate then attacks the carbonyl carbon of the aryl methyl ketone, and subsequent dehydration yields an α,β-unsaturated nitrile intermediate, also known as a Knoevenagel-Cope condensation product.[9][10][11]

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is then activated by the base and adds to the β-carbon of the α,β-unsaturated nitrile via a Michael-type addition. This step forms a thiolate intermediate.[8]

  • Intramolecular Cyclization and Tautomerization: The newly formed thiolate anion acts as an internal nucleophile, attacking the carbon of the nitrile group. This intramolecular cyclization forms a five-membered iminothiolane ring. Subsequent tautomerization of the imine to an enamine leads to the formation of a 2-amino-2,3-dihydrothiophene derivative.

  • Oxidative Aromatization: The final step is the oxidation of the dihydrothiophene intermediate to the stable aromatic 2-aminothiophene. Elemental sulfur often acts as the oxidant in this step, being reduced to hydrogen sulfide. This aromatization is the thermodynamic driving force for the reaction.[9]

Gewald_Mechanism Figure 1: Mechanism of the Gewald Reaction reagents Aryl Methyl Ketone + Ethyl Cyanoacetate + S₈ + Base knoevenagel Knoevenagel Condensation reagents->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 michael Michael Addition of Sulfur intermediate1->michael intermediate2 Thiolate Intermediate michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Iminothiolane Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization intermediate4 2-Amino-2,3-dihydrothiophene tautomerization->intermediate4 aromatization Oxidative Aromatization intermediate4->aromatization product 4-Aryl-2-aminothiophene- 3-carboxylate aromatization->product

Figure 1: Mechanism of the Gewald Reaction

Experimental Protocol: A Validated One-Pot Synthesis

This protocol provides a reliable and scalable method for the synthesis of a range of 4-aryl-2-aminothiophene-3-carboxylates.

Materials and Reagents:

  • Substituted Aryl Methyl Ketone (e.g., Acetophenone)

  • Ethyl Cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine (or other suitable base)

  • Ethanol (absolute)

  • Hexane (for washing)

  • Ethyl Acetate (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Hydrogen sulfide, a toxic and flammable gas, may be evolved during the reaction. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ketone (10.0 mmol, 1.0 equiv.), ethyl cyanoacetate (10.0 mmol, 1.0 equiv.), and elemental sulfur (10.0 mmol, 1.0 equiv. as S).

  • Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by the dropwise addition of morpholine (2.0 mmol, 0.2 equiv.) as the catalyst.

  • Reaction Conditions: The reaction mixture is stirred and heated to a gentle reflux (approximately 80 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).[12]

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration through a Buchner funnel.[12]

  • Purification: The crude product is washed with cold ethanol (2 x 10 mL) and then with hexane (2 x 10 mL) to remove unreacted starting materials and sulfur.[12] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure 4-aryl-2-aminothiophene-3-carboxylate.[1]

Experimental_Workflow Figure 2: Experimental Workflow start Start setup Reaction Setup: - Aryl Methyl Ketone - Ethyl Cyanoacetate - Sulfur - Ethanol - Morpholine start->setup reaction Reaction: - Reflux at 80°C - 4-6 hours - TLC Monitoring setup->reaction workup Work-up: - Cool to RT - Vacuum Filtration reaction->workup purification Purification: - Wash with cold Ethanol - Wash with Hexane - Recrystallization workup->purification product Pure Product purification->product

Figure 2: Experimental Workflow

Data Presentation: Substrate Scope and Yields

The versatility of the Gewald reaction allows for the synthesis of a wide array of 4-aryl-2-aminothiophene-3-carboxylates by simply varying the starting aryl methyl ketone. The electronic nature of the substituent on the aryl ring can influence the reaction rate and yield.

EntryAryl Substituent (at para-position)Typical Yield (%)Notes
1-H (Acetophenone)85-95Electronically neutral group gives excellent yields.
2-OCH₃ (4'-Methoxyacetophenone)90-98Electron-donating groups can accelerate the Knoevenagel condensation.
3-Cl (4'-Chloroacetophenone)80-90Electron-withdrawing groups are well-tolerated.
4-NO₂ (4'-Nitroacetophenone)75-85Strongly electron-withdrawing groups may slightly decrease the yield.
5-CH₃ (4'-Methylacetophenone)88-96Electron-donating groups generally lead to high yields.

Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and scale.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The successful formation of the desired 4-aryl-2-aminothiophene-3-carboxylate can be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate after purification indicates the purity of the compound. The Rf value will be distinct from those of the starting materials.

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

  • Spectroscopic Analysis:

    • ¹H NMR: The presence of characteristic peaks for the aromatic protons, the ethyl ester protons, and a broad singlet for the -NH₂ protons (typically around 5-7 ppm) confirms the structure.

    • ¹³C NMR: The spectrum will show the expected number of carbon signals, including those for the thiophene ring, the aryl ring, and the carboxylate group.

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product provides definitive evidence of its formation.

    • FT-IR: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1680-1720 cm⁻¹), and C-S stretching will be observed.

Conclusion and Future Directions

The one-pot Gewald synthesis of 4-aryl-2-aminothiophene-3-carboxylates is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The reaction's operational simplicity, use of readily available starting materials, and amenability to a wide range of substrates make it an invaluable tool for researchers in both academic and industrial settings.[13] The resulting 2-aminothiophenes are not only valuable as final products but also serve as versatile intermediates for the synthesis of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which also exhibit a broad spectrum of biological activities.[14] Future research in this area may focus on the development of even more environmentally benign reaction conditions, such as the use of green solvents and catalysts, and the expansion of the substrate scope to include more complex and functionalized starting materials.[1]

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). Retrieved from [Link]

  • Buchstaller, H. P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. Retrieved from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (2024-06-24). Retrieved from [Link]

  • Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351–1354. Retrieved from [Link]

  • Gouda, M. A., Berghot, M. A., Baz, H. Y., & Gouda, A. S. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-841. Retrieved from [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed. (2013). Retrieved from [Link]

  • One-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes involving O-ethyl thioformate. (n.d.). Retrieved from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (n.d.). Retrieved from [Link]

  • Puterová, Z., Sroková, I., & Veverková, E. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 60–99. Retrieved from [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. - ResearchGate. (n.d.). Retrieved from [Link]

  • Therapeutic importance of synthetic thiophene - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2018). Retrieved from [Link]

  • Gewald type reaction for synthesis of 2‐aminothiophene. - ResearchGate. (n.d.). Retrieved from [Link]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. (n.d.). Retrieved from [Link]

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of Antimicrobial Activity of Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Significance of 2-Aminothiophenes in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among the diverse heterocyclic compounds, the 2-aminothiophene core has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the 2-aminothiophene skeleton allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antimicrobial activity of substituted 2-aminothiophene derivatives. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

The most convergent and well-established method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyano ester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[2][3]

Causality of the Gewald Reaction:

The reaction proceeds through a series of intermediates. Initially, a Knoevenagel condensation occurs between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. Subsequently, elemental sulfur adds to the β-carbon, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The choice of base is critical as it facilitates both the initial condensation and the subsequent cyclization steps.

Visualizing the Gewald Synthesis Workflow:

Gewald Synthesis Workflow reagents Ketone/Aldehyde + α-Cyano Ester + Elemental Sulfur mixing Mixing in Solvent (e.g., Ethanol, DMF) reagents->mixing catalyst Base Catalyst (e.g., Morpholine) catalyst->mixing reflux Reflux mixing->reflux workup Reaction Work-up (Cooling, Precipitation) reflux->workup purification Purification (Recrystallization) workup->purification product Substituted 2-Aminothiophene purification->product

Caption: A schematic overview of the Gewald three-component synthesis of 2-aminothiophenes.

Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol is a representative example of the Gewald synthesis.[2]

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Ethanol

  • Standard laboratory glassware for reflux reaction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

  • Catalyst Addition: Add diethylamine (0.1 mol) dropwise to the stirred mixture. The addition of the base is often exothermic, and gentle cooling may be necessary.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part 2: In Vitro Antimicrobial Susceptibility Testing

Once the substituted 2-aminothiophene derivatives are synthesized and purified, their antimicrobial activity is evaluated. The choice of method depends on the specific research question, but the most common primary screening methods are the agar well diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.

Principle: A standardized microbial inoculum is uniformly spread on the surface of an agar plate. The test compound is introduced into a well made in the agar. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity and the diffusion rate of the compound.

Protocol: Agar Well Diffusion Assay [5][6]

Materials:

  • Synthesized 2-aminothiophene derivatives

  • Standard antibiotic (e.g., Gentamicin, Ampicillin, Amphotericin B)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or Mueller-Hinton agar for bacteria

  • Sabouraud dextrose agar for fungi

  • Sterile Petri dishes, swabs, and cork borer

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify under aseptic conditions.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly swab the surface of the agar plates with the microbial suspension.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Sample Application: Add a fixed volume (e.g., 100 µL) of the dissolved test compound (at a known concentration, e.g., 5 mg/mL in DMSO) into each well.[5] Include a positive control (standard antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative method is considered the gold standard for susceptibility testing.[7][8]

Principle: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no growth is observed.

Protocol: Broth Microdilution Assay [9][10]

Materials:

  • Synthesized 2-aminothiophene derivatives

  • Standard antibiotic

  • DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well U-bottom microtiter plates

  • Standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL)[7]

  • Resazurin or other viability indicators (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control for growth (inoculum in broth without any compound), a negative control for sterility (broth only), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. The assay can also be read using a plate reader for absorbance or with a viability dye like resazurin.

Visualizing the Antimicrobial Testing Workflow:

Antimicrobial Testing Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Bactericidal/Fungicidal Activity Agar Well Diffusion Agar Well Diffusion Measure Zone of Inhibition Measure Zone of Inhibition Agar Well Diffusion->Measure Zone of Inhibition Broth Microdilution Broth Microdilution Determine MIC Determine MIC Broth Microdilution->Determine MIC Time-Kill Assay Time-Kill Assay Determine MIC->Time-Kill Assay Determine MBC/MFC Determine MBC/MFC Time-Kill Assay->Determine MBC/MFC Synthesized Compound Synthesized Compound Synthesized Compound->Agar Well Diffusion Synthesized Compound->Broth Microdilution

Caption: Workflow for evaluating the antimicrobial activity of synthesized compounds.

Time-Kill Kinetic Assay for Bactericidal/Fungicidal Activity

This assay determines whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). A bactericidal agent is defined as one that causes a ≥3-log₁₀ reduction (99.9% kill) in the initial inoculum.[7]

Protocol: Time-Kill Assay [9]

Procedure:

  • Prepare tubes of broth containing the test compound at concentrations of 1x, 2x, and 4x the predetermined MIC.

  • Inoculate the tubes with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include a growth control tube without any compound.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar plates to determine the number of viable cells (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

The analysis of how chemical structure relates to biological activity is crucial for optimizing lead compounds. For substituted 2-aminothiophenes, several structural features have been shown to influence their antimicrobial potency.

  • Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the thiophene core can significantly impact activity. For instance, electron-withdrawing groups like halogens or nitro groups often enhance antimicrobial effects.[9]

  • Amide and Carboxamide Moieties: The presence of amide or carboxamide groups at position 3 of the thiophene ring can contribute to activity.[11] Modifications at this position can modulate the compound's interaction with biological targets.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole or pyridine, can lead to compounds with potent antifungal activity.[1]

Example Antimicrobial Activity Data for Substituted 2-Aminothiophenes:
Compound TypeSubstituentsTarget OrganismMIC (mg/L)Reference
Thiophene Derivative4-chlorophenyl at position 2A. baumannii (Col-R)16-32[7]
Thiophene Derivative4-chlorophenyl at position 2E. coli (Col-R)8-32[7]
2-Aminothiophenep-OH phenyl groupS. pneumoniae, B. subtilisPotent[1]
2-AminothiophenePyrazole and pyridine ringsC. albicans, A. fumigatusPromising[1]
Thiophene-2-carboxamideAmino group at position 3S. aureus, B. subtilisHigh Activity[11]

Conclusion

Substituted 2-aminothiophenes represent a promising class of compounds in the search for new antimicrobial agents. The protocols and guidelines presented in this document provide a robust framework for the synthesis, screening, and evaluation of these derivatives. A systematic approach, combining efficient synthesis, standardized antimicrobial testing, and careful structure-activity relationship analysis, is essential for the successful development of novel 2-aminothiophene-based drugs to combat the growing threat of antimicrobial resistance.

References

  • Al-Ghorbani, M., et al. (2022). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. Available at: [Link]

  • Gálvez-Benítez, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Gálvez-Benítez, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available at: [Link]

  • Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. Available at: [Link]

  • Shaik, S., et al. (2018). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Unknown Author. (n.d.). Antimicrobial Activity of 2-Aminothiophene Derivatives. Slideshare. Available at: [Link]

  • Asiri, A. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available at: [Link]

  • Asiri, A. M., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Available at: [Link]

  • Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

The thiophene ring system is a five-membered, sulfur-containing heterocycle that represents a cornerstone in medicinal chemistry. Its structural features, including its aromaticity and ability to engage in hydrogen bonding and other non-covalent interactions, make it a "privileged scaffold." This means it can serve as a versatile template for the design of ligands for a diverse range of biological targets. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

One of the most significant classes of thiophene derivatives is the 2-aminothiophenes, which are readily accessible through the Gewald multicomponent reaction.[1] These compounds are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems, such as thienopyrimidines, which also exhibit significant biological activities.[2]

This document focuses on a specific derivative, Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate , a compound that combines the established biological potential of the 2-aminothiophene core with a 2,5-dimethylphenyl substituent. The 2,5-dimethylphenyl group is a known feature in various antimicrobial agents, suggesting a synergistic or additive effect on the overall bioactivity of the molecule.[3] These application notes will provide a comprehensive overview of the synthesis, potential applications, and detailed protocols for the biological evaluation of this promising compound for researchers and professionals in drug development.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₇NO₂S
Molecular Weight 275.37 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols

Synthesis via the Gewald Reaction

The most direct and efficient method for synthesizing this compound is the Gewald three-component reaction. This one-pot synthesis involves the condensation of an α-methylene ketone (2,5-dimethylacetophenone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1]

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.

Visualizing the Synthesis: A Workflow Diagram

cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product 2,5-Dimethylacetophenone 2,5-Dimethylacetophenone Gewald Reaction Gewald Reaction 2,5-Dimethylacetophenone->Gewald Reaction Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Gewald Reaction Target Compound This compound Gewald Reaction->Target Compound

Caption: Workflow for the Gewald synthesis of the target compound.

Protocol for Synthesis

This protocol is adapted from established procedures for similar 2-aminothiophene derivatives.[4]

Materials:

  • 2,5-Dimethylacetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2,5-dimethylacetophenone (0.01 mol), ethyl cyanoacetate (0.01 mol), and elemental sulfur (0.01 mol) in 50 mL of ethanol.

  • Addition of Base: To the stirred mixture, add morpholine (0.01 mol) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for at least 1 hour to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Medicinal Chemistry Applications and Biological Rationale

While specific biological data for this compound is not extensively published, the activities of its structural components and close analogues provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

2-Aminothiophene derivatives are a well-documented class of anticancer agents.[5] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[6]

Hypothesized Mechanism of Action:

Based on the known activities of similar compounds, this compound may exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, many thiophene-based compounds act as kinase inhibitors by competing for the ATP-binding site of enzymes crucial for cancer cell growth.

cluster_pathway Hypothetical Anticancer Mechanism Target_Compound Ethyl 2-amino-4- (2,5-dimethylphenyl) thiophene-3-carboxylate Kinase Protein Kinase (e.g., VEGFR, AKT) Target_Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis leads to Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest leads to

Caption: Hypothetical kinase inhibition pathway for the target compound.

Protocol: MTT Assay for In Vitro Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of the thiophene derivative on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO to make a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the target compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The 2,5-dimethylphenyl scaffold is present in numerous compounds with antimicrobial properties.[3] Furthermore, various 2-aminothiophene derivatives have been reported to possess significant antibacterial and antifungal activities.[8]

Rationale for Activity:

The combination of the thiophene ring and the lipophilic 2,5-dimethylphenyl group may facilitate the compound's ability to penetrate microbial cell membranes. The amino and carboxylate groups can participate in hydrogen bonding with microbial enzymes or other cellular components, disrupting their function.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the target compound in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate, bringing the total volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Drug Discovery and Lead Optimization Workflow

The evaluation of this compound is an initial step in a broader drug discovery process. Promising results would lead to further optimization of the scaffold.

Start Initial Synthesis Screening Primary Biological Screening (e.g., MTT, MIC) Start->Screening Hit_Identified Hit Compound Identified? Screening->Hit_Identified SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identified->SAR_Studies Yes Stop End Project Hit_Identified->Stop No Lead_Optimization Lead Optimization (Improve Potency, Reduce Toxicity) SAR_Studies->Lead_Optimization Preclinical Preclinical Studies (In vivo models) Lead_Optimization->Preclinical End Clinical Candidate Preclinical->End

Caption: General workflow for drug discovery and lead optimization.

References

  • Alqasoumi, S. I., Ghorab, M. M., & El-Gazzar, A. R. (2009). Synthesis and pharmacological evaluation of some novel thieno[2,3-d]pyrimidine derivatives as potential anticancer and radioprotective agents. European Journal of Medicinal Chemistry, 44(9), 3519-3525.
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 16(4), 2304-2312.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). Molecules, 28(14), 5483.
  • Ghorab, M. M., El-Gazzar, A. R., & Abdel-Gawad, S. M. (2006). Synthesis and antitumor activity of some novel thieno[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(24), 8348-8354.
  • Ghorab, M. M., Alsaid, M. S., & Abdel-Gawad, S. M. (2012).
  • Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. (2018). Molecules, 23(12), 3128.
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2247-2259.
  • Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571-3577.
  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2022). Molecules, 27(15), 4994.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry, 102, 104081.
  • Synthesis and antimicrobial evaluation of novel thiophene derivatives. (2017). Journal of Saudi Chemical Society, 21(Supplement 1), S349-S357.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). Rakuno Gakuen University.
  • Synthesis and antimicrobial evaluation of novel thiophene derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1089.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4328.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). Current Drug Targets, 22(12), 1362-1383.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega, 4(5), 9295-9304.
  • Thiophene-based derivatives as anticancer agents. (2022). Journal of Molecular Structure, 1262, 133037.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences, 130(8), 103.
  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). RSC Medicinal Chemistry, 13(10), 1269-1275.

Sources

Application Note & Protocol: High-Throughput Screening of 2-Aminothiophene Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] High-Throughput Screening (HTS) of 2-aminothiophene libraries offers a powerful methodology for identifying novel hit compounds that can be developed into next-generation therapeutics.[4] This guide provides a comprehensive overview and detailed protocols for the successful execution of HTS campaigns targeting 2-aminothiophene libraries. We delve into the rationale behind experimental design, from assay development and optimization to hit validation and data analysis, ensuring a robust and efficient screening funnel.

Introduction: The Significance of the 2-Aminothiophene Scaffold

2-Aminothiophenes are five-membered heterocyclic compounds that are synthetically tractable, often prepared via the Gewald multicomponent reaction.[1][3] Their structural features allow for extensive chemical modification, making them ideal for the construction of diverse compound libraries.[5] This chemical diversity, coupled with their proven pharmacological relevance, makes 2-aminothiophene libraries a rich source for drug discovery campaigns.[6][7] The primary goal of screening these libraries is to identify "hits"—compounds that modulate a biological target of interest—which can serve as starting points for lead optimization.[8]

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate active compounds from a large library.[9] Each stage acts as a filter to reduce the number of compounds advancing to the next, more resource-intensive phase.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Prioritization cluster_3 Phase 4: Lead Generation A Target Selection & Validation C Assay Development & Miniaturization A->C B Library Preparation (2-Aminothiophenes) B->C D Primary HTS C->D E Hit Confirmation (Re-testing) D->E ~1-5% Hit Rate F Dose-Response (IC50/EC50) E->F G Orthogonal & Counter-Screens F->G H Preliminary SAR G->H I Hit-to-Lead Chemistry H->I

Figure 1: A generalized workflow for a high-throughput screening campaign.

Assay Development and Optimization: The Foundation of a Successful Screen

The development of a robust and reliable assay is the most critical phase of an HTS campaign.[10] The assay must be sensitive, reproducible, and amenable to automation and miniaturization (typically to 384- or 1536-well formats).[9][11]

Choosing the Right Assay Format

The choice of assay technology depends on the biological target. Both biochemical (target-based) and cell-based assays are compatible with screening 2-aminothiophene libraries.[10][12]

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target like an enzyme or receptor.[10] They offer a controlled environment to study direct molecular interactions.

  • Cell-Based Assays: These assays measure a compound's effect on a cellular phenotype or pathway, providing more physiologically relevant data.[12][13] Common readouts include cell viability, reporter gene expression, or changes in second messenger levels.

Table 1: Comparison of Common HTS Assay Technologies

Assay TypePrincipleAdvantagesConsiderations for 2-Aminothiophenes
Fluorescence Intensity (FI) Measures changes in the emission of a fluorescent probe.High sensitivity, versatile.[14]Potential for autofluorescence from the thiophene core. Requires a pre-screen of the library for fluorescent compounds.
Luminescence Measures light produced by a chemical or enzymatic reaction (e.g., Luciferase).High sensitivity, low background, less interference from compounds.[15]Generally robust, but some compounds may inhibit the luciferase enzyme itself.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer.Homogeneous (no-wash) format, robust against compound interference.Excellent choice to mitigate autofluorescence issues.
AlphaScreen® Amplified Luminescent Proximity Homogeneous Assay.Very high sensitivity, suitable for detecting complex interactions.Can be sensitive to light and colored compounds.
Causality in Assay Design: Mitigating Interference from 2-Aminothiophenes

The inherent chemical properties of the 2-aminothiophene scaffold necessitate careful consideration during assay development to avoid generating false positives or negatives.

  • Compound Autofluorescence: The conjugated ring system in some 2-aminothiophenes can lead to intrinsic fluorescence.

    • Mitigation Strategy: Pre-screen the library plates without assay reagents at the planned excitation/emission wavelengths. Hits from this "placebo" screen can be flagged. Using time-resolved fluorescence (like TR-FRET) is a highly effective strategy as the short-lived background fluorescence from the compound decays before the signal is measured.[10]

  • Light Scattering/Absorption: Colored or poorly soluble compounds can interfere with optical measurements.

    • Mitigation Strategy: Measure absorbance at the detection wavelength. For cell-based assays, microscopic imaging can help identify precipitates. Prioritizing compounds with good solubility profiles during library design is also crucial.

  • Non-Specific Reactivity: Thiophene rings can, in some cases, be susceptible to oxidation, and the amino group can be reactive.

    • Mitigation Strategy: Including a counter-screen with a reducing agent like DTT can help identify compounds acting through non-specific redox mechanisms. Assays should be run with and without pre-incubation of the compound with the target to identify time-dependent inhibitors, which may indicate covalent modification.

Protocol: Assay Miniaturization and Validation

Objective: To adapt the assay from a 96-well to a 384-well format and validate its performance for HTS.

  • Reagent Optimization: Systematically vary the concentrations of the target protein, substrate, and detection reagents in the 384-well format to find the optimal balance between signal strength and cost.

  • DMSO Tolerance: Test the assay's performance at various concentrations of DMSO (the compound solvent), typically from 0.1% to 1%. Ensure the final DMSO concentration is consistent across all wells.

  • Stability: Assess the stability of the key reagents and the assay signal over the time course of the proposed screen (e.g., 4-8 hours at room temperature).

  • Statistical Validation (Z'-factor): Perform a "dry run" using only positive and negative controls to determine the Z'-factor.[9]

    • Formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Interpretation: An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[9]

Table 2: Example Z'-Factor Calculation

ControlMean SignalStandard Deviation (SD)
Positive (e.g., known inhibitor)1500 RLU120
Negative (DMSO vehicle)10000 RLU450
Calculated Z'-Factor 0.66

The Screening Campaign: From Primary Screen to Hit Confirmation

This phase involves the automated screening of the entire 2-aminothiophene library against the validated assay.[8][16]

Protocol: Primary HTS of a 10,000 Compound 2-Aminothiophene Library

Materials:

  • 2-Aminothiophene library plated in 384-well source plates (e.g., 10 mM in 100% DMSO).

  • Validated assay reagents.

  • Acoustic dispenser (e.g., Labcyte Echo) or pin tool for compound transfer.

  • Automated liquid handler for reagent addition.

  • Plate reader compatible with the chosen detection modality.

Procedure:

  • Compound Transfer: Using an acoustic dispenser, transfer 50 nL of each compound from the source plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume with 0.1% DMSO.

  • Control Wells: Dedicate specific columns on each plate for positive and negative (DMSO only) controls.

  • Reagent Addition: Use an automated liquid handler to add the assay reagents (e.g., enzyme, substrate, cells) in the optimized sequence and volumes.

  • Incubation: Incubate the plates for the predetermined time at the optimal temperature.

  • Signal Detection: Read the plates using a multi-mode plate reader.

  • Data Acquisition: Raw data from each plate is uploaded to a database for analysis.

Data Analysis and Hit Selection

The goal of primary data analysis is to identify statistically significant "hits" from the large dataset.[17]

Data_Analysis_Pipeline cluster_0 Data Processing cluster_1 Hit Selection A Raw Plate Data B Normalization (% Inhibition) A->B C Plate-based Correction B->C D Calculate Z-score C->D E Apply Hit Threshold (e.g., Z-score < -3) D->E F Primary Hit List E->F

Figure 2: A typical data analysis pipeline for primary HTS.

  • Normalization: Raw data is converted to a more intuitive metric, such as percent inhibition relative to the plate controls.

  • Quality Control: The Z'-factor is calculated for each plate to ensure data quality. Plates with a Z' < 0.5 may be flagged for re-screening.

  • Hit Identification: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the sample population (all test wells).

    • Formula: Z-score = (Value_compound - Mean_sample) / SD_sample

    • Threshold: A threshold is set, typically a Z-score of < -3 or > 3 (for activators), to define a primary hit.

Hit Confirmation

Primary hits must be re-tested to eliminate false positives arising from random experimental error.[18]

  • Cherry-Picking: Compounds identified as primary hits are "cherry-picked" from the source plates.

  • Re-testing: These selected compounds are re-tested in triplicate using the primary assay.

  • Confirmation: Only compounds that reproduce their activity are considered "confirmed hits" and move forward. Typically, 50-80% of primary hits are confirmed.[19]

Hit Validation and Prioritization: From Hits to Leads

Confirmed hits undergo a series of secondary assays to characterize their activity and triage them for the next phase.[19][20]

Protocol: Dose-Response Analysis

Objective: To determine the potency (IC50 or EC50) of confirmed hits.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting at a high concentration (e.g., 100 µM).

  • Assay Execution: Test the dilution series in the primary assay.

  • Curve Fitting: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50/EC50 value.

Orthogonal and Counter-Screens

These assays are crucial for ensuring the observed activity is real and specific to the target.[18]

  • Orthogonal Screen: A different assay that measures the same biological endpoint but uses a different technology. For example, if the primary screen was luminescence-based, an orthogonal screen might use a fluorescence polarization format. This helps eliminate technology-specific artifacts.

  • Counter-Screen: An assay designed to identify undesirable compound activities. For a kinase inhibitor screen, a counter-screen against a different, unrelated kinase would assess selectivity. For GPCRs, a counter-screen could test for activity at a related receptor subtype.[6]

Preliminary Structure-Activity Relationship (SAR)

Even at this early stage, grouping the validated hits by their 2-aminothiophene core structures can provide valuable insights.[9] This analysis helps identify chemical scaffolds that are particularly promising and guides the selection of compounds for the hit-to-lead chemistry phase.

Conclusion

High-throughput screening of 2-aminothiophene libraries is a proven strategy for the identification of novel, biologically active molecules. By employing a rigorous and well-validated workflow that accounts for the specific chemical nature of the scaffold, researchers can efficiently navigate the screening funnel. The protocols and strategies outlined in this guide provide a robust framework for moving from a large chemical library to a small set of validated, high-quality hits poised for further development in the drug discovery pipeline.

References

  • D. K. T. P. Appalanaidu, P. D., S. Tatipamula, S. K., B. R. Konidala, N., & D. K. Y. Chitturi, V. R. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • Discovery Life Sciences. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Discovery Life Sciences. [Link]

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. ResearchGate. [Link]

  • BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • ResearchGate. (n.d.). Data analysis pipelines of high-throughput sequencing. Three different... | Download Scientific Diagram. ResearchGate. [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Institutes of Health. [Link]

  • PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • PubMed. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • PubMed. (2022). Protocol for High Throughput Screening of Antibody Phage Libraries. PubMed. [Link]

  • GitHub Pages. (n.d.). Chapter 3 High throughput sequencing | Omics Data Analysis. GitHub Pages. [Link]

  • ResearchGate. (2025). High Throughput Screening: Methods and Protocols, Second Edition. ResearchGate. [Link]

  • ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science. ACS Publications. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • National Institutes of Health. (n.d.). Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing. National Institutes of Health. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. [Link]

  • National Institutes of Health. (n.d.). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. National Institutes of Health. [Link]

  • Nuvisan. (n.d.). High-throughput screening libraries. Nuvisan. [Link]

  • Meegle. (n.d.). Bioinformatics Pipeline For High-Throughput Sequencing. Meegle. [Link]

  • Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. [Link]

  • ResearchGate. (n.d.). Potential pipelines for HTS data analysis for virus detection. Any... | Download Scientific Diagram. ResearchGate. [Link]

  • BMG Labtech. (n.d.). HTS of cyclic peptide libraries for developing drugs. BMG Labtech. [Link]

  • ResearchGate. (n.d.). Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. [Link]

  • Scinapse. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Performance Analytics. Scinapse. [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Gewald Reaction Technical Support Center: A Guide to Troubleshooting Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the synthesis of 2-aminothiophenes. As a cornerstone of heterocyclic chemistry, the Gewald reaction is valued for its efficiency. However, like any complex multicomponent reaction, it can be prone to side product formation, leading to reduced yields and purification challenges.

This document provides in-depth, experience-driven advice in a question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the causality behind these issues and provide validated protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture has turned into a dark brown, tarry mess. What’s happening and how can I prevent it?

A: This is a classic sign of polysulfide formation and potential polymerization, common issues when the reaction temperature is too high or when using certain substrates.

Causality: The Gewald reaction involves elemental sulfur (S₈), which, under basic conditions, can form various polysulfide anions (Sₓ²⁻)[1][2]. At elevated temperatures, these reactive species can lead to a cascade of undesirable side reactions, resulting in complex, high-molecular-weight, sulfur-rich tars that are difficult to characterize and remove. Additionally, the Knoevenagel condensation intermediate itself can be prone to polymerization at higher temperatures.

Troubleshooting Protocol: Temperature and Reagent Control

  • Temperature Screening: The optimal temperature is highly substrate-dependent. A systematic temperature screen is the most effective first step. Start at a lower temperature (e.g., room temperature or 40°C) and incrementally increase it. Many Gewald reactions proceed efficiently at temperatures between 40-65°C.

  • Slow Addition of Sulfur: Instead of adding all the elemental sulfur at once, consider a portion-wise addition. This helps to maintain a lower concentration of reactive polysulfide species at any given time, minimizing tar formation.

  • Purity of Starting Materials: Ensure your ketone/aldehyde, active methylene nitrile, and solvent are pure. Impurities can sometimes initiate or catalyze polymerization pathways.

Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of my Knoevenagel intermediate. How can I suppress this?

A: You are likely observing the formation of a substituted cyclohexadiene or a related dimer, which arises from a competing Michael addition followed by an intramolecular Thorpe-Ziegler cyclization of the α,β-unsaturated nitrile intermediate. [3]

Causality: The Knoevenagel condensation product is an electron-deficient alkene, making it a potent Michael acceptor. A second molecule of the deprotonated active methylene nitrile can act as a nucleophile, attacking the intermediate in a Michael fashion. The resulting adduct can then undergo an intramolecular Thorpe-Ziegler cyclization, leading to a six-membered ring byproduct. This side reaction is highly dependent on the reaction conditions, particularly the base and solvent used.[3]

Below is a diagram illustrating the desired Gewald pathway versus the competing dimerization pathway.

Gewald_vs_Dimerization cluster_start Starting Materials cluster_main Desired Gewald Pathway cluster_side Dimerization Side Reaction Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Intermediate (α,β-Unsaturated Nitrile) Ketone->Knoevenagel + Nitrile + Base Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Base Base Base->Knoevenagel Sulfur Sulfur (S₈) SulfurAdduct Sulfur Adduct Sulfur->SulfurAdduct Knoevenagel->SulfurAdduct + Sulfur MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct + Deprotonated Nitrile (Michael Add.) Thiophene 2-Aminothiophene (Product) SulfurAdduct->Thiophene Intramolecular Cyclization Dimer Dimer Byproduct (via Thorpe-Ziegler) MichaelAdduct->Dimer Intramolecular Thorpe-Ziegler

Caption: Desired Gewald pathway versus the competing dimerization side reaction.

Troubleshooting Strategies:

  • Base Selection: The choice of base is critical. While stronger bases can accelerate the initial Knoevenagel condensation, they can also favor the dimerization pathway. Morpholine is often cited as an effective base because it strikes a good balance of reactivity and selectivity.[3] It is particularly effective at solubilizing sulfur, which can favor the desired pathway.

  • Solvent System Modification: The solvent can dramatically influence the reaction course. A switch to a biphasic system like THF/water with an inorganic base can suppress byproduct formation.[4] A mixture of triethylamine and water at room temperature has also been reported to give high yields.[5]

  • Two-Step Procedure: For particularly problematic substrates, a two-step approach is highly recommended. First, synthesize and isolate the Knoevenagel intermediate. Then, in a separate step, react the purified intermediate with sulfur and a suitable base. This decouples the condensation from the cyclization and often prevents dimerization.

BaseTypical ObservationRationale
Morpholine Often provides high yields of the desired thiophene.Good balance of basicity and excellent at solubilizing elemental sulfur, favoring the thiophene formation pathway.[3]
Triethylamine Effective, but can sometimes lead to increased dimerization.A common organic base, but its efficacy can be substrate-dependent.
Piperidine A strong base that can accelerate the reaction but may increase side products.Its higher basicity can promote the competing Michael addition.
Inorganic Bases (e.g., K₂CO₃, NaHCO₃) Can be effective, especially in specific solvent systems (e.g., THF/water), and may suppress dimerization.[4][6]Often used in greener synthesis protocols; their heterogeneity or lower basicity can sometimes improve selectivity.
Q3: My reaction is sluggish or gives a low yield, especially with an aryl or sterically hindered ketone. What can I do?

A: Aryl ketones and sterically hindered ketones are notoriously less reactive in the one-pot Gewald synthesis. [6] The initial Knoevenagel condensation is often the rate-limiting step and can be inefficient, leading to poor overall yields.

Causality: The electronic and steric properties of the carbonyl component significantly impact the rate of the Knoevenagel condensation. Electron-rich aryl ketones and ketones with bulky substituents near the carbonyl group are less electrophilic and sterically less accessible, slowing down the initial nucleophilic attack by the active methylene compound.

Two_Step_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Thiophene Formation Start1 Sterically Hindered Ketone + Active Methylene Nitrile Condensation Perform Knoevenagel Condensation (e.g., Dean-Stark or with a desiccant) Start1->Condensation PurifyIntermediate Isolate and Purify α,β-Unsaturated Nitrile Condensation->PurifyIntermediate Start2 Purified Intermediate PurifyIntermediate->Start2 GewaldCyclization React with Sulfur and Base (e.g., Morpholine in Ethanol) Start2->GewaldCyclization FinalProduct Purify 2-Aminothiophene GewaldCyclization->FinalProduct

Caption: Recommended two-step workflow for challenging ketone substrates.

Troubleshooting Protocol: The Two-Step Gewald Reaction

This protocol is adapted for challenging substrates like acetophenones or other sterically hindered ketones.[3][6]

Step 1: Synthesis and Isolation of the α,β-Unsaturated Nitrile

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 equiv), the active methylene nitrile (1.1 equiv), a catalytic amount of a suitable base (e.g., piperidine or ammonium acetate), and a solvent that forms an azeotrope with water (e.g., toluene or benzene).

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue until no more water is collected.

  • Workup and Purification: Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting crude α,β-unsaturated nitrile by recrystallization or column chromatography.

Step 2: Cyclization to the 2-Aminothiophene

  • Setup: In a separate flask, dissolve the purified α,β-unsaturated nitrile (1.0 equiv) in a suitable solvent such as ethanol or DMF.

  • Reaction: Add elemental sulfur (1.1 equiv) and a base (e.g., morpholine, 1.2 equiv). Heat the mixture with stirring (typically 50-70°C) and monitor the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, cool the mixture, and typically the product will precipitate. If not, pour the mixture into ice-water to induce precipitation. Collect the solid by filtration, wash with cold ethanol or water, and purify by recrystallization.

Alternative Approach: Microwave Synthesis

For challenging substrates, microwave-assisted synthesis can significantly reduce reaction times and often improve yields by providing rapid and uniform heating, which can overcome the activation energy barrier for the Knoevenagel condensation without prolonged heating that leads to side products.[7][8]

Summary of Key Troubleshooting Strategies

IssuePrimary Cause(s)Recommended Solutions
Tarry, Dark Mixture High temperature, polysulfide formationLower reaction temperature, portion-wise addition of sulfur.
Dimer Byproduct Competing Michael addition/Thorpe-Ziegler cyclizationOptimize base (try morpholine), change solvent system (e.g., THF/water), perform a two-step reaction.
Low Yield with Hindered/Aryl Ketones Inefficient Knoevenagel condensationPerform a two-step reaction by isolating the Knoevenagel intermediate, consider microwave-assisted synthesis.
Incomplete Reaction Insufficient base, low temperature, or short reaction timeScreen different bases, incrementally increase temperature, extend reaction time while monitoring by TLC.

References

  • Abaee, M. S., & Cheraghi, Z. (2014). A simple and effective reaction of ketones with nitriles and elemental sulphur (S8) in a mixture of triethylamine and water at room temperature. Green Chemistry Letters and Reviews, 7(3), 245-251.
  • Shearouse, W. C., Shumba, M. Z., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-179. Available at: [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Dömling, A., et al. (2012). The Gewald reaction.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Bagley, M. C., et al. (2009). Microwave-assisted multicomponent reactions for the synthesis of substituted thiophenes. Journal of Organic Chemistry, 74(15), 5477-5483.
  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 448-453. Available at: [Link]

  • Tomyshev, K. A., et al. (2016). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Tetrahedron Letters, 57(31), 3494-3497.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved January 23, 2026, from [Link]

  • Legemian, S. E., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-Aminothiophene-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aminothiophene-3-carboxylate esters. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or scaling up this crucial class of heterocyclic compounds. 2-Aminothiophenes are foundational scaffolds in a vast array of pharmaceuticals and functional materials, making their efficient and reliable synthesis a critical endeavor.[1][2]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the protocols, offering robust troubleshooting advice and answers to frequently encountered challenges. The primary focus is on the most versatile and widely adopted method: the Gewald multicomponent reaction .[2][3][4]

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

First reported by Karl Gewald in the 1960s, this one-pot, multicomponent reaction is the most convenient and efficient method for preparing highly substituted 2-aminothiophenes.[1][4] It involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as an alkyl cyanoacetate to produce the target ester) and elemental sulfur, all in the presence of a basic catalyst.[2][4][5] The reaction's popularity stems from its operational simplicity, use of readily available starting materials, and the high degree of functional group tolerance.[2][3]

Foundational Mechanism: Understanding the 'Why'

A solid grasp of the reaction mechanism is paramount for effective troubleshooting. The Gewald reaction proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (ketone/aldehyde) and the active methylene group of the cyanoacetate ester.[1][2][5] This forms an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The base activates elemental sulfur, which then undergoes a nucleophilic attack on the β-position of the unsaturated intermediate.[1][5]

  • Intramolecular Cyclization & Tautomerization: The terminal sulfur anion attacks the nitrile group, leading to ring closure.[2] Subsequent tautomerization yields the final, stable 2-aminothiophene aromatic ring.

// Connections {Ketone, Cyanoacetate} -> Knoevenagel [label="Base-catalyzed"]; Knoevenagel -> Unsaturated_Nitrile; {Unsaturated_Nitrile, Sulfur, Base} -> Michael_Addition; Michael_Addition -> Sulfur_Adduct; Sulfur_Adduct -> Cyclization; Cyclization -> Product; } Caption: The mechanistic pathway of the Gewald reaction.

Standard Protocol: One-Pot Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol serves as a baseline for our discussion. It is a robust procedure adaptable to many cyclic ketones.

Reagents & Equipment:
  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol (or Methanol)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Methodology:
  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (100 mL), cyclohexanone (10.0 g, 0.102 mol), and ethyl cyanoacetate (11.5 g, 0.102 mol).

  • Sulfur and Base Addition: Add finely powdered elemental sulfur (3.27 g, 0.102 mol). With gentle stirring, add morpholine (8.9 g, 0.102 mol) dropwise over 5 minutes. Note: An initial exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-70°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up & Isolation: After completion, cool the reaction mixture to room temperature, then chill in an ice bath for 30-60 minutes to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove residual morpholine and unreacted starting materials.

  • Drying: Dry the product under vacuum to a constant weight. The resulting solid is typically of high purity.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the scalable synthesis of 2-aminothiophene-3-carboxylate esters.

Q1: My reaction is sluggish or has stalled completely. What are the likely causes?

A1: A stalled reaction is almost always linked to one of three factors: the base, the sulfur, or the temperature.

  • Causality (Base): The base is a catalyst for the initial, rate-limiting Knoevenagel condensation.[1][5] If the base is weak, impure, or used in insufficient quantity, this first step will not proceed efficiently. While the reaction can be catalytic in base, stoichiometric amounts are often used in standard procedures to drive the reaction to completion.[4]

  • Troubleshooting Steps:

    • Verify Base Quality: Use a fresh bottle of amine base (e.g., morpholine, diethylamine, or triethylamine). Amines can degrade over time.

    • Check Stoichiometry: Ensure you have added the correct amount of base. For sluggish reactions, a small additional charge of the base can sometimes restart the reaction.

    • Consider a Stronger Base: For particularly unreactive ketones, a stronger base might be necessary, but be cautious as this can promote side reactions.

  • Causality (Sulfur): Elemental sulfur exists as a stable S₈ crown. For it to participate in the reaction, it must be activated and dissolved. The physical form of the sulfur is critical.

  • Troubleshooting Steps:

    • Use Finely Powdered Sulfur: Large chunks of sulfur have a low surface area and will dissolve very slowly, starving the reaction. Use finely powdered or freshly ground sulfur.

    • Ensure Adequate Temperature: The reaction mixture needs to be warm enough to facilitate the dissolution of sulfur and its intermediates. Ensure your reaction is at the target temperature (typically 50-80°C).

  • Causality (Temperature): The Gewald reaction is exothermic but often requires initial heating to overcome the activation energy.

  • Troubleshooting Steps:

    • Confirm Temperature: Double-check the temperature of your reaction mixture with an external thermometer. Do not rely solely on the heating mantle setting.

    • Increase Temperature (Cautiously): If the reaction is clean but slow, a modest increase in temperature (e.g., from 60°C to 75°C) can significantly increase the rate. Monitor by TLC to ensure side products do not begin to form.

Q2: The yield of my reaction is consistently low. Where should I investigate?

A2: Low yield can stem from an incomplete reaction (see Q1), poor product isolation, or competing side reactions.

  • Causality (Isolation): The product is typically a crystalline solid that precipitates from the reaction mixture upon cooling. If the product has higher solubility in the chosen solvent, a significant portion may remain in the filtrate.

  • Troubleshooting Steps:

    • Optimize Crystallization: Ensure the reaction mixture is thoroughly cooled in an ice bath for an adequate amount of time (at least 1 hour) before filtration.

    • Reduce Solvent Volume: If scaling up, ensure you are not using an excessive volume of solvent, which can increase product solubility.

    • Concentrate the Mother Liquor: If you suspect significant product loss in the filtrate, concentrate the mother liquor and attempt a second crop crystallization.

    • Check pH: The product is an amine and can be protonated. Ensure the workup conditions are not overly acidic, which would form a more soluble salt.

  • Causality (Side Reactions): The primary competing pathway is often the self-condensation of the carbonyl compound or dimerization of intermediates.[2] Aryl ketones, in particular, can be less reactive and may require modified conditions to achieve good yields.[4]

  • Troubleshooting Steps:

    • Analyze Byproducts: Use analytical techniques (NMR, LC-MS) on your crude product or mother liquor to identify the structure of impurities. This provides direct evidence of the competing reaction pathway.

    • Modify Reagent Addition: For highly reactive aldehydes or ketones, consider adding the carbonyl compound slowly to the mixture of cyanoacetate, sulfur, and base to maintain a low instantaneous concentration and minimize self-condensation.

// Nodes Start [label="Problem:\nLow Product Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Check TLC of Crude Reaction Mixture", fillcolor="#FBBC05"]; Incomplete [label="Incomplete Reaction:\nSignificant Starting Material Remains", fillcolor="#F1F3F4", fontcolor="#202124"]; Complete [label="Reaction Complete:\nNo Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; TroubleshootReaction [label="Go to Q1:\nTroubleshoot Reaction Conditions\n(Base, Sulfur, Temp)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TroubleshootWorkup [label="Investigate Workup / Isolation", fillcolor="#FBBC05"]; CheckFiltrate [label="TLC of Mother Liquor?", fillcolor="#F1F3F4", fontcolor="#202124"]; ProductInFiltrate [label="Product Detected", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoProductInFiltrate [label="No Product Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeCrystallization [label="Action:\n- Concentrate Filtrate\n- Increase Cooling Time\n- Use Anti-solvent", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InvestigateSideReactions [label="Action:\n- Analyze Crude by LC-MS/NMR\n- Modify Reagent Addition Order", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> CheckTLC [color="#5F6368"]; CheckTLC -> Incomplete [label="Yes", color="#5F6368"]; CheckTLC -> Complete [label="No", color="#5F6368"]; Incomplete -> TroubleshootReaction [color="#5F6368"]; Complete -> TroubleshootWorkup [color="#5F6368"]; TroubleshootWorkup -> CheckFiltrate [color="#5F6368"]; CheckFiltrate -> ProductInFiltrate [label="Yes", color="#5F6368"]; CheckFiltrate -> NoProductInFiltrate [label="No", color="#5F6368"]; ProductInFiltrate -> OptimizeCrystallization [color="#5F6368"]; NoProductInFiltrate -> InvestigateSideReactions [color="#5F6368"]; } Caption: A decision tree for troubleshooting low yield issues.

Q3: My final product is discolored (e.g., yellow, brown, or tarry). How can I improve its purity?

A3: Discoloration is usually due to sulfur-containing polymeric byproducts or degradation.

  • Causality: Overheating or prolonged reaction times can lead to the formation of complex polysulfides and other colored impurities. The presence of excess elemental sulfur at the end of the reaction can also contribute to a yellow hue.

  • Troubleshooting & Purification Steps:

    • Strict Temperature Control: Avoid overheating. Use a temperature-controlled oil bath instead of a heating mantle for more precise temperature management, especially during scale-up.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion (as determined by TLC). Once the starting material is consumed, proceed to the work-up.

    • Recrystallization: This is the most effective method for purification. Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or toluene). Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove insoluble impurities (like excess sulfur), and allow it to cool slowly to form pure crystals.

    • Activated Carbon Treatment: If recrystallization alone does not remove the color, you can add a small amount of activated carbon (charcoal) to the hot solution before the hot filtration step. The carbon will adsorb colored impurities. Use it sparingly, as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q: Can this reaction be performed without a solvent? A: Yes, solvent-free methods for the Gewald reaction have been developed, often using techniques like ball milling.[4] These are considered "green" alternatives as they reduce solvent waste.[4][6] However, for large-scale synthesis, solvent-based reactions often provide better temperature control and easier product isolation.

Q: How does the choice of base affect the reaction? A: The base's primary role is to deprotonate the active methylene compound. Secondary amines like morpholine or diethylamine are highly effective. Tertiary amines like triethylamine can also be used. The choice can influence reaction rates and the byproduct profile. For sensitive substrates, a milder base may be preferable.

Q: Can I use other active methylene compounds besides cyanoacetate esters? A: Absolutely. The Gewald reaction is highly versatile. Malononitrile is commonly used to synthesize 2-amino-3-cyanothiophenes, and cyanoacetamides can be used to produce 2-aminothiophene-3-carboxamides.[1][7] The key requirement is a methylene group activated by two electron-withdrawing groups, one of which is typically a nitrile.

Q: Are there specific challenges when using aryl ketones as starting materials? A: Yes, aryl ketones are generally less reactive in the Knoevenagel condensation step compared to aliphatic ketones.[4] Achieving high yields may require longer reaction times, higher temperatures, or a two-step procedure where the α,β-unsaturated nitrile is pre-formed before the addition of sulfur and base.[2][4]

Q: Are there any safety considerations I should be aware of? A: The Gewald reaction can produce hydrogen sulfide (H₂S) as a byproduct, especially if the reaction is run under acidic conditions or if certain side reactions occur. H₂S is a toxic gas with a characteristic rotten egg smell. All reactions should be conducted in a well-ventilated fume hood.

Data Summary: Typical Conditions and Yields

The following table provides a general overview of reaction outcomes with different substrates. Yields are highly dependent on specific conditions and purification methods.

Carbonyl CompoundActivating GroupBaseSolventTypical Time (h)Typical Yield (%)
Cyclohexanone-COOEtMorpholineEthanol2-485-95%
Acetone-COOEtDiethylamineMethanol3-570-80%
Acetophenone-CNTriethylamineDMF8-1260-75%
Propanal-CONH₂MorpholineEthanol1-350-65%[8]

Experimental Workflow Visualization

// Nodes Prep [label="1. Reagent Preparation\n- Weigh Ketone, Cyanoacetate, Sulfur\n- Measure Solvent & Base"]; Charge [label="2. Reactor Charging\n- Add Solvent, Ketone, Cyanoacetate\n- Add Sulfur\n- Add Base Dropwise"]; React [label="3. Reaction\n- Heat to 60-70°C\n- Stir for 2-4 hours"]; Monitor [label="4. In-Process Control\n- Monitor by TLC", shape=parallelogram, fillcolor="#FBBC05"]; Workup [label="5. Product Isolation\n- Cool to Room Temp\n- Chill in Ice Bath (1h)"]; Filter [label="6. Filtration & Washing\n- Vacuum Filter\n- Wash with Cold Solvent"]; Dry [label="7. Drying\n- Dry under vacuum to\nconstant weight"]; Analysis [label="8. Final Analysis\n- Check Purity (NMR, LC-MS)\n- Determine Yield", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Prep -> Charge; Charge -> React; React -> Monitor [dir=both]; Monitor -> Workup [label="Reaction Complete"]; Workup -> Filter; Filter -> Dry; Dry -> Analysis; } Caption: General experimental workflow for the Gewald synthesis.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . (2010). ARKIVOC. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene . (2022). PMC - PubMed Central. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry . (2014). MDPI. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. [No direct link available in search results]
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Monatshefte für Chemie. [No direct link available in search results]
  • Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents. (2015).
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . (2024). The Journal of Organic Chemistry - ACS Publications. [Link]

  • A green chemistry approach to gewald reaction . (2011). Der Pharma Chemica. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds . (2011). TÜBİTAK Academic Journals. [Link]

Sources

Recrystallization of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. As a product of the Gewald reaction, this thiophene derivative may present unique purification challenges. This document will address these issues in a practical question-and-answer format, explaining the causality behind experimental choices to ensure a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate starting solvent for the recrystallization of this compound?

A1: Based on established protocols for structurally similar 2-aminothiophene derivatives, ethanol is an excellent starting point for solvent screening.[1] The polarity of ethanol is often well-suited for dissolving the target molecule at elevated temperatures while allowing for good crystal recovery upon cooling. Other potential solvents to consider, based on successful recrystallization of related compounds, include methanol, acetonitrile, acetone, and ethyl acetate.[2]

Q2: How does the 2,5-dimethylphenyl substituent affect solvent selection compared to other 2-aminothiophenes?

A2: The bulky and nonpolar 2,5-dimethylphenyl group at the 4-position of the thiophene ring increases the overall lipophilicity of the molecule. This suggests that while alcohols like ethanol are a good starting point, you might also find success with less polar solvents or solvent mixtures. A mixed solvent system, such as ethyl acetate/hexanes, has been shown to be effective for a range of 2-aminothiophenes and could provide the necessary polarity balance for your compound.[2]

Q3: What are the likely impurities from the Gewald synthesis that I need to remove?

A3: The Gewald reaction, a multi-component condensation, can lead to several impurities.[3] These may include unreacted starting materials (2,5-dimethylacetophenone, ethyl cyanoacetate, and elemental sulfur), byproducts from side reactions such as the dimerization of the α,β-unsaturated nitrile intermediate, and complex polysulfides which can result in tarry, colored residues.[4] A successful recrystallization will selectively crystallize the desired product, leaving these impurities in the mother liquor.

Q4: Should I use a single-solvent or a multi-solvent system for recrystallization?

A4: The choice between a single-solvent and a multi-solvent system depends on the solubility profile of your crude product.

  • Single-Solvent System: Ideal if you can find a solvent that dissolves the compound well when hot but poorly when cold. Ethanol is a strong candidate for this approach with 2-aminothiophenes.[1][5]

  • Multi-Solvent System: This is useful if your compound is either too soluble or not soluble enough in common solvents. You would dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For your target molecule, a good starting point for a multi-solvent system would be dissolving in a minimal amount of hot ethyl acetate (good solvent) and then adding hexanes (poor solvent) dropwise.[2]

Troubleshooting Guide

Q5: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.

  • Causality: The high concentration of the solute upon cooling can lead to a supersaturated state where the compound's solubility limit is exceeded above its melting point. Impurities can also disrupt the crystal lattice formation, favoring a liquid phase.

  • Solutions:

    • Re-dissolve and Add More Solvent: Gently warm the solution to re-dissolve the oil, then add a small amount of additional solvent to slightly decrease the saturation level.

    • Slow Cooling: Allow the solution to cool very slowly. A Dewar flask or insulating the flask can promote the formation of crystals over oil.

    • Solvent System Modification: If oiling persists, consider changing to a lower-boiling point solvent or adjusting the ratio in a mixed solvent system.

Q6: I have a low yield of crystals after recrystallization. What are the possible causes and how can I improve it?

A6: Low yield is a common issue in recrystallization and can stem from several factors.

  • Causality & Solutions:

    • Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor even at low temperatures. Correction: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Correction: Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.

    • Incomplete crystallization: The crystallization process may not be complete. Correction: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. Be patient, as crystallization can be slow.

Q7: My crystals are still colored after recrystallization. How can I remove colored impurities?

A7: Colored impurities, often polymeric or tar-like byproducts from the Gewald synthesis, can be persistent.

  • Causality: These impurities can become trapped in the crystal lattice or adsorb to the crystal surface.

  • Solutions:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Second Recrystallization: A second recrystallization of the colored crystals may be necessary to achieve a higher purity.

Q8: No crystals are forming, even after cooling and placing the solution in an ice bath. What can I do to induce crystallization?

A8: Sometimes, a supersaturated solution may resist crystallization.

  • Causality: The solution lacks a nucleation site for crystal growth to begin.

  • Solutions:

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a nucleation site.

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.

  • Saturation: Continue adding small portions of ethanol until the solid has just dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent Recrystallization using Ethyl Acetate/Hexanes
  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add hexanes dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a drop or two of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1, washing the crystals with a small amount of a cold ethyl acetate/hexanes mixture.

Data Summary

Recrystallization SystemGood SolventPoor SolventNotes
Single SolventEthanolN/AA common and effective choice for 2-aminothiophenes.[1][5]
Single SolventMethanol, Acetonitrile, AcetoneN/AAlternative polar solvents to screen.[2]
Multi-SolventEthyl AcetateHexanesEffective for a range of 2-aminothiophenes, good for adjusting polarity.[2]
Multi-SolventEthanolWaterA potential system, but care must be taken to avoid oiling out.

Visual Workflow and Troubleshooting

Recrystallization_Workflow cluster_workflow Recrystallization Workflow cluster_troubleshooting Troubleshooting start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool isolate Vacuum Filtration & Washing cool->isolate oiling Oiling Out? cool->oiling no_crystals No Crystals? cool->no_crystals dry Dry Crystals isolate->dry low_yield Low Yield? isolate->low_yield end Pure Product dry->end solution_oil Re-dissolve, add more solvent, cool slowly oiling->solution_oil Yes solution_yield Use less solvent, pre-heat funnel, ensure complete cooling low_yield->solution_yield Yes solution_crystals Scratch flask, add seed crystal no_crystals->solution_crystals Yes solution_oil->cool solution_yield->dissolve solution_crystals->cool Solvent_Selection_Logic cluster_single_solvent Single-Solvent Path cluster_multi_solvent Multi-Solvent Path start Start: Crude Product test_solubility Test Solubility in Ethanol start->test_solubility good_solubility Good solubility when hot, poor when cold? test_solubility->good_solubility proceed_single Proceed with Ethanol Recrystallization good_solubility->proceed_single Yes too_soluble Too soluble in hot Ethanol? good_solubility->too_soluble No find_good_solvent Find 'Good' Solvent (e.g., Ethyl Acetate) too_soluble->find_good_solvent Yes find_poor_solvent Find Miscible 'Poor' Solvent (e.g., Hexanes) find_good_solvent->find_poor_solvent proceed_multi Proceed with Multi-Solvent Recrystallization find_poor_solvent->proceed_multi

Sources

Technical Support Center: Overcoming Poor Solubility of Substituted Thiophenes in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Solubility Challenge in Drug Discovery

Thiophene and its derivatives are considered "privileged" structures in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Their diverse biological activities make them attractive candidates for drug discovery programs.[1][2][3][4] However, a significant hurdle in the preclinical evaluation of substituted thiophenes is their inherent poor aqueous solubility.[5] This low solubility can lead to a cascade of problems in biological assays, including compound precipitation, inaccurate potency measurements, and misleading structure-activity relationships (SAR).[6][7][8] Poorly soluble compounds are a major cause of failure in the drug development pipeline.[8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome the challenges associated with the poor solubility of substituted thiophenes in biological assays. Here, we delve into the root causes of these solubility issues and offer a range of practical, field-proven strategies to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substituted thiophene compound is precipitating in my aqueous assay buffer. What is the first thing I should check?

A1: The first and most critical step is to re-evaluate your stock solution and the final concentration of any co-solvents in your assay.

  • Causality: Substituted thiophenes are often highly lipophilic and require an organic co-solvent, most commonly dimethyl sulfoxide (DMSO), for initial solubilization.[5][9] When the DMSO stock is diluted into an aqueous buffer, the final DMSO concentration may be too low to maintain the compound's solubility, leading to precipitation.

  • Immediate Action:

    • Visually Inspect: Carefully observe your assay plates or tubes for any signs of precipitation (cloudiness, visible particles).

    • Review Dilution Scheme: Calculate the final percentage of DMSO in your assay. Many cell-based assays are sensitive to DMSO concentrations above 1%, and some even show effects at concentrations as low as 0.25%.[10][11]

    • Solubility Pre-Screen: Before running a full assay, perform a simple kinetic solubility test. Prepare your compound at the highest intended assay concentration in the final assay buffer and visually inspect for precipitation over time.

Q2: I'm using DMSO, but my compound still crashes out of solution. What are my next steps?

A2: If DMSO alone is insufficient, a multi-pronged approach involving alternative co-solvents and formulation strategies should be considered. It's crucial to understand that not all "insoluble" compounds behave the same way.

  • Expert Insight: The issue often lies in the delicate balance between solubilizing the compound and maintaining the biological integrity of the assay. A solvent that is too harsh can denature proteins or disrupt cell membranes, leading to artifacts.

Troubleshooting Workflow: Beyond DMSO

Caption: A decision-making workflow for addressing compound precipitation.

Q3: What are cyclodextrins, and how can they help with my thiophene compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] This unique structure allows them to encapsulate poorly soluble molecules, like many substituted thiophenes, forming an "inclusion complex."[12][13][14]

  • Mechanism of Action: The hydrophilic outer surface of the cyclodextrin-drug complex allows it to dissolve readily in aqueous media, effectively increasing the apparent solubility of the thiophene compound.[14][]

  • Practical Considerations:

    • Types: The most commonly used cyclodextrins in research are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher solubility and safety profiles.[14][16]

    • Preparation: A stock solution of the cyclodextrin-thiophene complex can be prepared and then diluted into the assay buffer.

Data Summary: Common Solubilizing Agents
Agent Typical Starting Concentration Range Advantages Potential Disadvantages
DMSO 0.1% - 1% (v/v)High solubilizing power for many nonpolar compounds.Can be toxic to cells at higher concentrations.[10][11] May interfere with some enzyme activities.[17]
Ethanol 0.1% - 2% (v/v)Less toxic than DMSO for some cell lines.Lower solubilizing power than DMSO for highly lipophilic compounds.
PEG 400 1% - 5% (v/v)Generally low toxicity.Can increase the viscosity of the assay medium.
HP-β-CD 1% - 10% (w/v)Excellent for encapsulating hydrophobic molecules.[16] Low cellular toxicity.May not be effective for all compounds. Can be a costly option.
Q4: My compound seems to be metabolized quickly in my cell-based assay, leading to a loss of activity. Could this be related to solubility?

A4: Yes, there can be an indirect link. Poor solubility can complicate the interpretation of metabolic stability assays.

  • Expert Insight: When a compound has low solubility, it may precipitate in the assay medium, leading to an artificially low concentration of the compound available to the metabolic enzymes. This can result in an underestimation of the true metabolic rate.[18]

  • Recommended Protocol: A microsomal stability assay is a standard in vitro method to assess a compound's metabolic stability.[19][20] For poorly soluble compounds, the "cosolvent method" is often preferred over the "aqueous dilution method."[18]

Experimental Protocol: Microsomal Stability Assay (Cosolvent Method)

Objective: To determine the in vitro metabolic stability of a poorly soluble substituted thiophene.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or other species of interest)[19]

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Incubator (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Prepare Working Solutions:

    • Dilute the test compound in a solution with a higher organic solvent content (e.g., 50:50 ACN:water) to an intermediate concentration.

    • Prepare a microsomal suspension in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension at 37°C.

    • Add the diluted test compound directly to the microsomes to aid in solubilization and minimize precipitation.[18]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile.[19]

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining over time.

    • Determine the half-life (t½) and intrinsic clearance (CLint) of the compound.

Caption: Workflow for a microsomal stability assay using the cosolvent method.

Q5: Are there any other advanced formulation strategies I can consider for my most challenging thiophene compounds?

A5: For compounds that remain problematic despite the use of co-solvents and cyclodextrins, more advanced formulation techniques such as solid dispersions and nanosuspensions can be explored. These methods are particularly useful for improving the oral bioavailability of poorly soluble drugs.[21][22][23][24][25]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[26][21] When the solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as fine particles, which enhances the dissolution rate.[26][21][27]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[28] The extremely small particle size leads to a significant increase in the surface area, which dramatically improves the dissolution velocity and, consequently, the bioavailability.[22][28][29]

Conclusion: A Strategic Approach to Solubility Enhancement

Overcoming the poor solubility of substituted thiophenes is a critical step in unlocking their full therapeutic potential. A systematic and informed approach to troubleshooting solubility issues is paramount. By starting with simple adjustments to co-solvent concentrations and progressing to more advanced formulation strategies like cyclodextrin complexation, solid dispersions, and nanosuspensions, researchers can significantly improve the quality and reliability of their biological data. This, in turn, enables more accurate SAR analysis and a higher probability of success in the drug discovery and development process.

References

  • Jadhav, S. B., & Bhelkar, S. V. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1636-1654. [Link]

  • Giglio, V., Caggiano, R., & Zuccalà, G. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. Journal of Drug Delivery Science and Technology, 87, 104849. [Link]

  • Kumar, S., & Singh, S. (2018). Solid dispersion technique for improving solubility of some poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 8(5), 23-29. [Link]

  • Zhang, X., & Tang, W. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics, 106(5), 1084-1093. [Link]

  • Loftsson, T., & Brewster, M. E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 24(13), 10875. [Link]

  • Bhattacharjee, M. (2022). Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Compounds. IntechOpen. [Link]

  • Di, L., & Kerns, E. H. (2005). High throughput microsomal stability assay for insoluble compounds. Journal of Biomolecular Screening, 10(5), 447-453. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Formulation strategies for poorly soluble drugs. Pharmacological Reviews, 65(1), 315-498. [Link]

  • Södergren, E., & Stenberg, U. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2735-2744. [Link]

  • El-Sayed, M. A. A., & El-Sattar, N. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 1-21. [Link]

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2005). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 8(1), 201. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs. Journal of Pharmaceutical Investigation, 42(3), 125-136. [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., & Sahoo, P. K. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics, 10(1), 126-132. [Link]

  • Popescu, C., & Tihanyi, K. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(1), 123. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. Journal of Pharmacy and Pharmacology, 63(4), 461-471. [Link]

  • Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(3), 134. [Link]

  • Li, A. P., & Segall, M. (2017). Protocol for the Human Liver Microsome Stability Assay. In Drug Metabolism and Pharmacokinetics. Humana Press. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-9. [Link]

  • Vo, C. L. N., Park, C., & Lee, B. J. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Investigation, 43(5), 305-316. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Olas, B. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539. [Link]

  • Gursoy, R. N., & Benita, S. (2004). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. IDrugs, 7(6), 541-551. [Link]

  • Patel, J., & Patel, M. (2010). Nanosuspension: An attempt to enhance bioavailability of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 1(9), 1-11. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science, 11, 28-36. [Link]

  • Agrisera. (n.d.). Immunoprecipitation troubleshooting. [Link]

  • Drug Development & Delivery. (2019). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Olas, B. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539. [Link]

  • Iwatani, S., & Mizoguchi, H. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7774. [Link]

  • Rahman, M., & Abd-El-Azim, H. (2011). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. American Journal of Drug Discovery and Development, 1(3), 166-175. [Link]

  • Kramer, C., & Beck, B. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 477-488. [Link]

  • Sharma, A., & Jain, C. P. (2013). Solid dispersions: Solubility enhancement technique for poorly soluble drugs. Journal of Applied Pharmaceutical Science, 3(5), 1-9. [Link]

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. [Link]

  • Stegemann, S., Leveiller, F., & Franchi, D. (2007). When poor solubility becomes an issue: From early stage to proof of concept. European Journal of Pharmaceutical Sciences, 31(5), 249-261. [Link]

  • Pyo, S. M., Mezzenga, R., & Nyström, G. (2020). Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery. Journal of Controlled Release, 327, 76-93. [Link]

  • Kim, M. S., Kim, J. S., & Park, H. J. (2019). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 11(11), 579. [Link]

  • Sharma, A., & Jain, C. P. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 3(4), 375-384. [Link]

  • Sørensen, S. R., & Nyholm, N. (2007). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Chemosphere, 68(6), 1147-1154. [Link]

  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Yang, H., & Chen, J. (2014). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 38(10), 44-51. [Link]

  • Arima, H., & Motoyama, K. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Cancers, 15(13), 3375. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Li, X., & Li, Z. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Journal of Pharmaceutical Sciences, 114(8), 2635-2646. [Link]

  • Bohlmann, F. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 587-611. [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. [Link]

Sources

Validation & Comparative

Navigating the Labyrinth of Biological Screening: A Comparative Guide to the Cross-Reactivity of 2-Aminothiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive molecules. Among the vast chemical libraries screened, heterocyclic compounds, particularly 2-aminothiophenes (2-ATs), have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1][2] However, the very chemical features that make 2-ATs attractive can also be a source of significant challenges, namely their propensity for cross-reactivity and assay interference. This guide provides an in-depth technical comparison of the biological screening of 2-aminothiophene compounds, offering insights into their promiscuous behavior and providing experimentally validated strategies to distinguish true hits from deceptive artifacts.

The 2-aminothiophene core is a common feature in many biologically active compounds and is often synthesized via the Gewald reaction.[2] Its utility as a synthon for more complex molecules has made it a staple in medicinal chemistry.[3][4] Yet, this same structural motif has been identified as a Pan-Assay Interference Compound (PAINS) substructure, a class of molecules known to frequently appear as false positives in HTS campaigns.[5] Understanding the mechanistic basis of this cross-reactivity is paramount for any researcher working with this chemical class.

The Dual Nature of 2-Aminothiophenes: Bioactivity vs. Promiscuity

The allure of the 2-aminothiophene scaffold lies in its proven track record in yielding potent and selective modulators of various biological targets. For instance, 2-AT derivatives have been successfully developed as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R) for potential treatment of type 2 diabetes.[6] Conversely, the inherent reactivity and physicochemical properties of some 2-ATs can lead to non-specific interactions with assay components, resulting in misleading data and wasted resources.

The primary mechanisms behind the promiscuous activity of PAINS, including certain 2-aminothiophenes, can be broadly categorized as:

  • Compound Aggregation: At concentrations typically used in HTS, some organic molecules can form colloidal aggregates that sequester and non-specifically inhibit proteins.[5] This behavior is often concentration-dependent and can be a major source of false positives.

  • Chemical Reactivity: The 2-aminothiophene ring system, depending on its substitution pattern, can be susceptible to metabolic activation or direct reaction with biological nucleophiles, such as cysteine residues in proteins, leading to covalent modification and irreversible inhibition.[7][8]

  • Assay Technology Interference: Compounds can directly interfere with the detection method of an assay. This includes autofluorescence, where the compound's own fluorescence overlaps with the assay signal, or quenching, where the compound absorbs the excitation or emission light of the reporter fluorophore.[9]

The challenge for researchers is to design a screening cascade that can effectively triage these nuisance compounds while not prematurely discarding promising leads.

A Comparative Experimental Workflow for Hit Validation

To address the issue of 2-aminothiophene cross-reactivity, a robust, multi-step validation workflow is essential. This workflow should not solely rely on computational filters but must incorporate orthogonal biochemical and biophysical assays.

G cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Mechanism of Action & Specificity cluster_3 Lead Optimization Primary_Screen High-Throughput Screen (e.g., Kinase Glo® Assay) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Initial 'Hits' Counterscreen Counterscreen (e.g., Kinase Glo® without kinase) Dose_Response->Counterscreen Potent Compounds Aggregation_Assay Aggregation Analysis (Dynamic Light Scattering) Counterscreen->Aggregation_Assay Non-interfering Compounds Reactivity_Assay Thiol Reactivity Assay (Ellman's Reagent) Counterscreen->Reactivity_Assay Biophysical_Assay Direct Binding Analysis (Surface Plasmon Resonance) Counterscreen->Biophysical_Assay SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry to Reduce Promiscuity Aggregation_Assay->SAR Validated Hits Reactivity_Assay->SAR Biophysical_Assay->SAR

Data Presentation: Distinguishing True Inhibition from Assay Interference

The following table illustrates hypothetical data for two 2-aminothiophene compounds screened against a target kinase. Compound A represents a promiscuous inhibitor, while Compound B is a specific, well-behaved inhibitor.

AssayCompound A (Promiscuous Inhibitor)Compound B (Specific Inhibitor)Rationale
Primary Kinase Assay (IC50) 1.2 µM0.8 µMBoth compounds appear active in the primary screen.
Counterscreen (No Kinase) 5.5 µM> 100 µMCompound A shows activity in the absence of the target, suggesting assay interference.
Dynamic Light Scattering (DLS) Aggregates observed at 10 µMNo aggregates up to 100 µMCompound A's activity is likely due to non-specific aggregation.
Thiol Reactivity Assay High ReactivityNo ReactivityCompound A may be a covalent modifier, a common PAINS characteristic.
Surface Plasmon Resonance (SPR) Non-specific, high RU bindingConcentration-dependent, saturable bindingSPR confirms that only Compound B binds specifically to the target kinase.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of your findings, the following detailed protocols are provided for key validation assays.

Experimental Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine if a 2-aminothiophene compound forms aggregates at concentrations relevant to the primary screening assay.

Materials:

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20), filtered through a 0.1 µm filter

  • Low-volume DLS cuvette

  • DLS instrument

Procedure:

  • Sample Preparation: a. Prepare a dilution series of the test compound in assay buffer. A typical concentration range would be from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%. b. Include a buffer-only control and a buffer with DMSO control. c. Gently mix the samples and allow them to equilibrate at the assay temperature for 30 minutes.

  • DLS Measurement: a. Carefully pipette the sample into the DLS cuvette, avoiding the introduction of air bubbles. b. Place the cuvette in the DLS instrument and allow the temperature to equilibrate. c. Acquire data according to the instrument's software instructions. Typically, this involves multiple acquisitions per sample to ensure reproducibility.

  • Data Analysis: a. Analyze the correlation function to determine the particle size distribution. b. The presence of particles with a hydrodynamic radius significantly larger than a monomeric protein (typically >100 nm) is indicative of aggregation. c. Plot the scattering intensity or particle size as a function of compound concentration. A sharp increase in scattering intensity above a certain concentration is characteristic of aggregation.[10]

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Objective: To confirm a direct and specific interaction between the 2-aminothiophene compound and the target protein.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target protein

  • Test compound

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization: a. Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations.[11] b. Activate a reference flow cell without protein immobilization to serve as a control for non-specific binding.

  • Analyte Binding: a. Prepare a dilution series of the test compound in running buffer. b. Inject the compound solutions over the target and reference flow cells at a constant flow rate. c. Monitor the change in response units (RU) in real-time.

  • Data Analysis: a. Subtract the reference flow cell signal from the target flow cell signal to correct for bulk refractive index changes and non-specific binding. b. A concentration-dependent increase in the binding signal that reaches a plateau (steady-state) is indicative of a specific interaction. c. Fit the steady-state binding data to a 1:1 binding model to determine the equilibrium dissociation constant (KD), which quantifies the binding affinity.[12]

Mitigating Cross-Reactivity: Medicinal Chemistry Strategies

Once a 2-aminothiophene hit has been validated and its promiscuous liabilities identified, medicinal chemistry efforts can be employed to improve its selectivity profile. Key strategies include:

  • Blocking Reactive Moieties: If the compound is found to be a covalent modifier, structural modifications can be made to reduce its electrophilicity. For example, replacing a potentially reactive group with a more stable isostere.

  • Reducing Lipophilicity: High lipophilicity is often associated with compound aggregation. Reducing the lipophilicity of a compound by introducing polar functional groups can decrease its tendency to aggregate.

  • Structure-Activity Relationship (SAR) Guided Design: A systematic exploration of the SAR can help to identify the key structural features responsible for the desired biological activity versus those contributing to off-target effects. This knowledge can then be used to design more specific analogs.

Conclusion

The 2-aminothiophene scaffold remains a valuable starting point for the discovery of new therapeutics. However, their potential for cross-reactivity necessitates a rigorous and multi-faceted approach to hit validation. By integrating biochemical, biophysical, and medicinal chemistry strategies, researchers can confidently navigate the complexities of screening these compounds and unlock their full therapeutic potential. The adoption of the self-validating workflows described in this guide will not only enhance the quality of screening data but also accelerate the progression of truly promising drug candidates.

References

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465–493. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 117864. [Link]

  • Mendonça, F. J. B., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • Cronin, K. (2022). Guide to Running an SPR Experiment. Duke University BIA Core Facility. [Link]

  • Gouault, N., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. [Link]

  • Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical Reviews, 8(4), 409–427. [Link]

  • Dulaney, S., & Taylor, B. (2021). Covalent Modification Of Recombinant Protein With Reactive Thiols. University of Mississippi eGrove. [Link]

  • Auld, D. S., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Jasial, S., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 3879–3886. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein–ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55. [Link]

  • Kasprzyk, W., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • Keppler, J. K., et al. (2020). Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). Trends in Food Science & Technology, 101, 127-138. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Thorne, N., et al. (2010). Interference with Fluorescence and Absorbance. ResearchGate. [Link]

  • Gouault, N., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. ResearchGate. [Link]

  • Auld, D. S., et al. (2018). Interference with Fluorescence and Absorbance. PubMed. [Link]

  • Wyatt Technology. (n.d.). Light Scattering for the Masses®. Wyatt Technology. [Link]

  • BIAcore. (n.d.). Surface plasmon resonance. BIAcore. [Link]

  • Willems, L. I., et al. (2014). Covalent protein modification: The current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 21, 164-171. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Dynamic Light Scattering (DLS). Creative Biostructure. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Brookhaven Instruments. (2019). Guide for Dynamic Light Scattering (DLS) sample preparation. Brookhaven Instruments. [Link]

  • Greenberg, M. M. (2022). Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. Accounts of Chemical Research, 55(23), 3325–3337. [Link]

Sources

A Comparative Guide to Kinase Inhibitors: Evaluating the Potential of the Aminothiophene Scaffold Against Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitors

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] These small molecules are designed to interfere with the signaling pathways that drive cell proliferation and survival, offering a more precise approach than traditional chemotherapy. The thienopyrimidine ring system, a derivative of the aminothiophene scaffold, has garnered significant attention as a versatile platform for designing potent kinase inhibitors.[1] This guide delves into the potential of "Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate" as a representative of the promising aminothiophene carboxylate class. We will objectively compare its foundational scaffold to established multi-kinase inhibitors such as Sorafenib, Sunitinib, and Regorafenib, providing a scientifically grounded perspective for researchers and drug development professionals.

The rationale for focusing on the aminothiophene scaffold stems from the demonstrated success of its derivatives. Thienopyrimidines, which can be synthesized from ethyl 2-aminothiophene-3-carboxylate precursors, have shown significant potential in targeting various protein kinases.[2] Our comparative analysis will, therefore, be forward-looking, treating the topic compound as a promising starting point for the development of next-generation kinase inhibitors.

The Aminothiophene Carboxylate Scaffold: A Foundation for Innovation

"this compound" belongs to a class of compounds known as 2-aminothiophenes. The core structure, a thiophene ring with an adjacent amino group and a carboxylate, provides a versatile template for chemical modification.[3][4] It is this chemical tractability that makes it an attractive starting point for medicinal chemists.

Caption: Core structure of this compound.

While direct kinase inhibition data for this specific molecule is not extensively published, the broader class of 2-amino-3-carboxy-4-phenylthiophenes has been identified as a source of novel atypical protein kinase C (aPKC) inhibitors.[3][4] Furthermore, thiophene-based compounds are known to target various cancer-specific proteins and inhibit diverse signaling pathways.[5] This foundational knowledge provides a strong rationale for exploring the potential of this scaffold in kinase inhibitor design.

Comparative Analysis: Established Multi-Kinase Inhibitors

To understand the potential of the aminothiophene scaffold, it is essential to compare it against well-characterized multi-kinase inhibitors that are already in clinical use. We will focus on Sorafenib, Sunitinib, and Regorafenib, all of which target multiple kinases involved in tumor growth, angiogenesis, and metastasis.

Sorafenib
  • Mechanism of Action: Sorafenib is an oral multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (C-RAF, B-RAF, and mutant B-RAF). It also inhibits several receptor tyrosine kinases (RTKs) involved in angiogenesis, including VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[6]

  • Target Profile: Broad-spectrum, targeting both serine/threonine and receptor tyrosine kinases.[7]

Sunitinib
  • Mechanism of Action: Sunitinib is another oral multi-kinase inhibitor that targets multiple RTKs. Its primary targets include VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[8] By inhibiting these kinases, sunitinib disrupts signaling pathways involved in both tumor angiogenesis and direct tumor cell proliferation.[8][9]

  • Target Profile: Primarily targets receptor tyrosine kinases.[10]

Regorafenib
  • Mechanism of Action: Regorafenib is a multi-kinase inhibitor that blocks the activity of several kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment (PDGFR, FGFR).[11]

  • Target Profile: Broad-spectrum, targeting a range of kinases involved in various aspects of tumor progression.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key characteristics of the established kinase inhibitors, providing a benchmark for the potential evaluation of novel compounds derived from the aminothiophene scaffold.

FeatureSorafenibSunitinibRegorafenib
Core Scaffold Urea-basedPyrrole-carboxamideUrea-based
Primary Targets RAF kinases, VEGFRs, PDGFR-βVEGFRs, PDGFRs, c-KIT, FLT3, RETVEGFRs, TIE2, KIT, RET, BRAF, PDGFR, FGFR
Key Pathways Inhibited RAF/MEK/ERK, AngiogenesisAngiogenesis, Tumor cell proliferationAngiogenesis, Oncogenesis, Tumor microenvironment
FDA Approved Indications Renal cell carcinoma, Hepatocellular carcinoma, Thyroid cancerRenal cell carcinoma, Gastrointestinal stromal tumorMetastatic colorectal cancer, Gastrointestinal stromal tumor, Hepatocellular carcinoma

Experimental Protocols for Evaluation

For any novel compound, rigorous experimental validation is paramount. The following protocols provide a roadmap for characterizing the kinase inhibitory potential of a molecule derived from the "this compound" scaffold.

In Vitro Kinase Inhibition Assay

This assay is the first step in determining if a compound directly inhibits the activity of a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a purified kinase. This is often done using a fluorescence-based or luminescence-based readout.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the purified kinase and its specific substrate in the appropriate assay buffer.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the purified kinase to each well and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the plate at room temperature or 30°C for a specified time.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis of Downstream Signaling

This technique is used to determine if the compound inhibits the intended signaling pathway within the cell.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can assess the effect of a compound on the activation state of key signaling molecules.

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane of the first set of antibodies and then reprobe with an antibody that recognizes the total amount of the target protein (e.g., total ERK) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein level.

Visualizing Pathways and Workflows

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF VEGFR->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT->Transcription Experimental_Workflow Start Novel Compound Synthesis (Aminothiophene Scaffold) Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) (IC50) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis of Downstream Signaling Cell_Viability->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization

Caption: Experimental workflow for evaluating a novel kinase inhibitor.

Conclusion and Future Directions

While "this compound" itself is not an established kinase inhibitor, its underlying aminothiophene scaffold holds significant promise for the development of novel therapeutics in this class. The demonstrated success of thienopyrimidine derivatives as potent kinase inhibitors provides a strong impetus for the further investigation of this chemical space. [1][2] By employing a systematic experimental approach, as outlined in this guide, researchers can effectively characterize the biological activity of novel compounds derived from this scaffold. A direct comparison with established multi-kinase inhibitors like Sorafenib, Sunitinib, and Regorafenib will be crucial in determining the unique advantages and potential clinical applications of any new chemical entity. The ultimate goal is to develop inhibitors with improved potency, selectivity, and safety profiles, thereby expanding the arsenal of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed. Retrieved from [Link]

  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. Retrieved from [Link]

  • Regorafenib. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • List of Multikinase inhibitors. (n.d.). Drugs.com. Retrieved from [Link]

  • Sorafenib Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Sunitinib. (n.d.). Wikipedia. Retrieved from [Link]

  • Molecular insight of regorafenib treatment for colorectal cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Popular Kinase Inhibitors List, Drug Prices and Medication Information. (n.d.). GoodRx. Retrieved from [Link]

  • What is the mechanism of Regorafenib? (2024). Patsnap Synapse. Retrieved from [Link]

  • How to analyze the western blotting data for investigation activity of the signaling pathway? (2022). ResearchGate. Retrieved from [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011). Molecular Cancer Therapeutics. Retrieved from [Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? (n.d.). Dr.Oracle. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Protein Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... (n.d.). ResearchGate. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanism of Action. (n.d.). STIVARGA® (regorafenib) Global HCP Website. Retrieved from [Link]

  • Cancer growth blockers. (n.d.). Cancer Research UK. Retrieved from [Link]

  • Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor... (n.d.). ResearchGate. Retrieved from [Link]

  • PharmGKB summary: Sorafenib Pathways. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. (n.d.). Journal of Hematology & Oncology. Retrieved from [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (n.d.). PubMed. Retrieved from [Link]

  • Sorafenib targets the mitochondrial electron transport chain complexes and ATP synthase to activate the PINK1-Parkin pathway and modulate cellular drug response. (2017). PubMed. Retrieved from [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Substituted Phenyl)-2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This privileged five-membered heterocyclic core is a key pharmacophore in compounds exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4] A particularly significant class of these compounds is the 4-(substituted phenyl)-2-aminothiophenes, where modifications to the phenyl ring offer a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-(substituted phenyl)-2-aminothiophenes, focusing on their synthesis, and their activity as kinase inhibitors and antimicrobial agents. We will delve into the experimental data that underpins our understanding of how different substituents on the phenyl ring influence biological outcomes, providing detailed protocols for both synthesis and biological evaluation.

Synthetic Strategies: The Gewald Reaction

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[1][5] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene ring.[5]

Below is a detailed, self-validating protocol for the synthesis of a representative 4-(substituted phenyl)-2-aminothiophene, ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Stirring plate and magnetic stirrer

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in 30 mL of ethanol.

  • Addition of Base: To the stirred mixture, add morpholine (2 mmol) dropwise at room temperature. The addition of the base is crucial for catalyzing the initial condensation step.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

  • Characterization and Validation:

    • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

    • Spectroscopic Analysis:

      • ¹H NMR: Confirm the structure by identifying the characteristic peaks for the aromatic protons, the ethyl ester protons, and the amino protons.

      • ¹³C NMR: Verify the presence of all carbon atoms in the expected chemical shift ranges.

      • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.

    • Purity Assessment: Assess the purity of the final compound by High-Performance Liquid Chromatography (HPLC).

Gewald_Synthesis acetophenone Acetophenone knoevenagel Knoevenagel Condensation acetophenone->knoevenagel ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->knoevenagel sulfur Sulfur sulfur_addition Sulfur Addition sulfur->sulfur_addition morpholine Morpholine (Base) morpholine->knoevenagel Catalyst intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate intermediate->sulfur_addition cyclization Cyclization & Aromatization sulfur_addition->cyclization product 4-Phenyl-2-aminothiophene Product cyclization->product

Caption: Workflow of the Gewald multicomponent reaction for 2-aminothiophene synthesis.

Structure-Activity Relationship as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer.[1] 2-Aminothiophenes have emerged as a promising scaffold for the development of kinase inhibitors. The 4-phenyl group plays a significant role in the binding of these inhibitors to the kinase active site, and substituents on this ring can dramatically influence potency and selectivity.

A study on atypical protein kinase C (aPKC) inhibitors provides a clear example of the SAR of 4-(substituted phenyl)-2-aminothiophenes.[6] The following table summarizes the inhibitory activity of a series of analogs, highlighting the impact of phenyl ring substitution.

CompoundR (Substitution on Phenyl Ring)aPKCζ Inhibition (%) at 10 µM
1 H100
2 4-Me100
3 4-OMe100
4 4-F25
5 4-Cl28
6 4-CN0
7 3-Me100
8 3-F100
9 2-Me100
10 2-F100

Analysis of SAR for aPKC Inhibition:

  • Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as methyl (Me) and methoxy (OMe), at the para-position of the phenyl ring (compounds 2 and 3 ) maintained high inhibitory activity, comparable to the unsubstituted analog (compound 1 ).[6] This suggests that electron-rich substituents in this position are well-tolerated and may even enhance binding.

  • Electron-Withdrawing Groups (EWGs): In contrast, electron-withdrawing groups at the para-position, such as fluoro (F), chloro (Cl), and cyano (CN) (compounds 4 , 5 , and 6 ), led to a significant decrease in inhibitory activity.[6] The highly deactivating cyano group completely abolished activity.[6]

  • Positional Isomers: Interestingly, the position of the substituent had a profound effect. While a fluorine atom at the para-position was detrimental to activity, the same substituent at the meta- and ortho-positions (compounds 8 and 10 ) resulted in potent inhibitors.[6] This highlights the importance of the spatial arrangement of substituents within the kinase's binding pocket.

These findings underscore the critical role of the electronic and steric properties of the substituent on the 4-phenyl ring in determining the inhibitory potency of these compounds against aPKC.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a robust method for determining inhibitor potency (IC₅₀ values).[7][8][9]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds (4-substituted phenyl-2-aminothiophenes)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • In the wells of a microplate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validation:

  • Positive Control: Include a known inhibitor of the target kinase to validate the assay's ability to detect inhibition.

  • Z'-factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered excellent.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Signal Generation cluster_3 Data Analysis kinase Kinase + Substrate reaction ADP + Phosphorylated Substrate kinase->reaction atp ATP atp->reaction inhibitor Test Compound inhibitor->reaction Inhibition adp_glo Add ADP-Glo™ Reagent reaction->adp_glo depletion Remaining ATP Depleted adp_glo->depletion detection_reagent Add Kinase Detection Reagent depletion->detection_reagent luminescence Luminescent Signal (proportional to ADP) detection_reagent->luminescence IC50 Determination IC50 Calculation luminescence->IC50 Determination

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Structure-Activity Relationship as Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[10] 2-Aminothiophene derivatives have demonstrated promising antibacterial and antifungal activities.[4] The nature and position of substituents on the 4-phenyl ring can significantly impact the antimicrobial spectrum and potency.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 4-(substituted phenyl)-2-aminothiophene derivatives against various bacterial strains.

CompoundR (Substitution on Phenyl Ring)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
11 H3264
12 4-Cl1632
13 4-Br1632
14 4-F3264
15 4-NO₂816
16 2,4-diCl816

Analysis of SAR for Antimicrobial Activity:

  • Halogen Substitution: The introduction of a halogen atom at the para-position of the phenyl ring (compounds 12 and 13 ) generally led to an increase in antibacterial activity compared to the unsubstituted analog (compound 11 ).

  • Electron-Withdrawing Groups: A strong electron-withdrawing nitro group at the para-position (compound 15 ) resulted in the most potent activity in this series against both S. aureus and E. coli.

  • Disubstitution: The presence of two chloro substituents at the 2- and 4-positions (compound 16 ) also enhanced the antibacterial activity, suggesting that multiple substitutions can be beneficial.

These results indicate that electron-withdrawing substituents on the 4-phenyl ring are favorable for the antimicrobial activity of this class of compounds.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][11][12]

Materials:

  • Test compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Inoculate each well containing the diluted compounds with the standardized bacterial suspension. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • Data Validation:

    • Growth Control: Ensure robust growth in the growth control well.

    • Sterility Control: The sterility control well should remain clear.

    • Reference Compound: Include a standard antibiotic (e.g., ciprofloxacin) as a positive control to validate the assay.

MIC_Assay compound Serial Dilution of Test Compound plate 96-Well Plate compound->plate inoculum Standardized Bacterial Inoculum inoculum->plate incubation Incubation (16-20h, 37°C) plate->incubation controls Controls: - Growth Control - Sterility Control - Reference Antibiotic plate->controls mic_determination Visual or Spectrophotometric Reading incubation->mic_determination result MIC Value (Lowest concentration with no growth) mic_determination->result

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Mechanistic Insights from Molecular Modeling

Molecular docking studies provide valuable insights into the binding modes of 4-(substituted phenyl)-2-aminothiophenes within the active sites of their target proteins, helping to rationalize the observed SAR.[13][14]

For kinase inhibitors, the 2-amino group of the thiophene ring often forms a key hydrogen bond interaction with the hinge region of the kinase domain, a common feature of many ATP-competitive inhibitors. The 4-phenyl group typically occupies a hydrophobic pocket, and the nature of the substituents on this ring can influence the strength of these hydrophobic interactions and also form additional contacts with the protein. For instance, an electron-donating methoxy group might engage in favorable interactions with specific residues in the binding pocket, whereas a bulky or unfavorably positioned electron-withdrawing group could lead to steric clashes or unfavorable electrostatic interactions, explaining the observed differences in activity.

Conclusion

The structure-activity relationship of 4-(substituted phenyl)-2-aminothiophenes is a rich and complex field that offers significant opportunities for the design of novel therapeutic agents. As demonstrated, the electronic and steric properties of the substituents on the 4-phenyl ring, as well as their position, are critical determinants of biological activity. A systematic exploration of this chemical space, guided by the principles outlined in this guide and supported by robust synthetic and biological evaluation protocols, will undoubtedly lead to the discovery of new and improved drug candidates targeting a wide range of diseases.

References

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. [Link][6][15]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Institutes of Health. [Link][7]

  • 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. [Link][1]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. [Link][10]

  • M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link][11]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. [Link][5]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link][16]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ScienceDirect. [Link][12]

  • Modeling Molecular Mechanisms of Pirfenidone Interaction with Kinases. PubMed Central. [Link][13][14][17]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link][18]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link][2]

  • Computational Modeling of Protein Kinases: Molecular Basis for Inhibition and Catalysis. Purdue University. [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link][3][4]

  • Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. ResearchGate. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link][3]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the life cycle of a chemical does not end with data collection. The responsible management and disposal of research materials are paramount, reflecting not only on our commitment to environmental stewardship but also on the fundamental safety culture of our laboratories. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate. While this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural motifs—a substituted thiophene ring and an aminocarboxylate ester—necessitate that it be handled as hazardous chemical waste until comprehensive toxicological data becomes available[1][2][3]. This protocol is designed to provide clear, actionable guidance to ensure that its disposal is managed safely, compliantly, and with scientific rigor.

Immediate Safety & Hazard Assessment

Before handling or preparing for disposal, it is critical to understand the potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must extrapolate from data on closely related thiophene and aminocarboxylate ester derivatives.

Core Principle: Treat this compound as a hazardous substance. This material should be considered hazardous until information to the contrary becomes available[1].

Known Hazards of Analogous Compounds: Based on Safety Data Sheets for structurally similar compounds like Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the primary hazards are identified as:

  • Skin Irritation (Category 2) [4]

  • Serious Eye Irritation (Category 2) [4]

  • Potential Respiratory Irritation [5][6]

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[4][7]. All handling should occur in a well-ventilated area, preferably within a chemical fume hood[4].

Hazard ClassificationGHS CategoryAssociated RiskSource
Skin IrritationCategory 2H315: Causes skin irritation[4][5]
Eye IrritationCategory 2H319: Causes serious eye irritation[4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][6]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct waste characterization. Due to its chemical nature and the hazards identified in related structures, all waste streams containing this compound must be classified as hazardous chemical waste .

Causality: Thiophene-containing compounds can pose environmental risks, and their metabolic pathways can sometimes produce reactive intermediates[8][9][10]. Therefore, preventing their release into the environment via standard trash or sewer systems is a critical safety and compliance measure[11][12].

Segregation Protocol: Never mix this waste with other waste streams. Chemical wastes must be segregated by general waste type to prevent violent reactions or the emission of toxic gases[11][13].

  • Keep Away From Oxidizers: Store separately from strong oxidizing agents.

  • Avoid Strong Acids and Bases: Do not mix with corrosive waste streams. While the compound's reactivity data is limited, segregation is a prudent practice[13].

  • Solid vs. Liquid: Keep solid waste separate from liquid waste to facilitate proper disposal by your institution's Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Workflow

The following protocol outlines the process from the point of generation to the final handoff for disposal. This workflow ensures compliance with standard laboratory hazardous waste guidelines[13][14][15].

Step 1: Container Selection
  • Solid Waste: Collect un-dissolved this compound powder, contaminated weigh boats, and spatulas in a dedicated, wide-mouth solid waste container made of a compatible material like high-density polyethylene (HDPE)[3].

  • Liquid Waste: Collect solutions of the compound (e.g., in DMSO, ethanol, or other organic solvents[1]) in a sealable, chemical-resistant bottle (e.g., glass or HDPE). Ensure the container is equipped with a screw-top cap.

  • Contaminated PPE and Debris: Gloves, bench paper, and wipes used during handling or spill cleanup should be collected in a designated hazardous waste bag or a lined, sealed container[3].

Step 2: Labeling

Proper labeling is a critical compliance and safety step. The moment the first drop of waste enters a container, it must be labeled. Your label must include:

  • The words "Hazardous Waste" [13].

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas[13].

  • An accurate list of all components, including solvents, with percentage estimates.

  • The associated hazards (e.g., "Irritant")[13].

  • The date the container was first used for waste accumulation.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated[13][15].

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[15]. A designated section of a chemical fume hood is a common and acceptable practice[13].

  • Containment: All liquid waste containers must be placed in secondary containment (e.g., a plastic tray) to contain potential spills[11][15]. Incompatible wastes must not share secondary containment[15].

  • Container Status: Keep waste containers securely closed except when actively adding waste[11].

Step 4: Requesting Disposal

Once a waste container is full, or if the research project is complete, arrange for its disposal through your institution's EHS department.

  • Do not overfill containers. Leave adequate headspace (approx. 10%) to prevent spills and pressure buildup.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting EHS directly[11].

  • Never dispose of this chemical by pouring it down the drain or placing it in the regular trash[11][12].

G cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_procedure Disposal Procedure gen Ethyl 2-amino-4-(2,5-dimethylphenyl) thiophene-3-carboxylate Waste solid Solid Waste (Powder, Labware) gen->solid Segregate by type liquid Liquid Waste (Solutions) gen->liquid Segregate by type ppe Contaminated PPE (Gloves, Wipes) gen->ppe Segregate by type container Select Appropriate Waste Container solid->container liquid->container ppe->container labeling Label Container Correctly (Contents, Hazards, Date) container->labeling storage Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup disposal Final Disposal via Licensed Chemical Destruction Plant pickup->disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.